6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109356. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGCFMAGWFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296443 | |
| Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21865-50-9 | |
| Record name | 21865-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the prevalent synthetic methodologies, complete experimental protocols, and extensive characterization data.
Introduction
Tetrahydrocarbazole scaffolds are significant structural motifs found in a variety of biologically active compounds. The introduction of a bromine atom at the C6 position of the tetrahydrocarbazole core creates a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This guide focuses on the practical aspects of preparing and characterizing this compound, providing a foundation for its application in synthetic and medicinal chemistry research.
Synthesis Methodology
The most common and effective method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, formed in situ from the corresponding phenylhydrazine and a ketone. An alternative approach is the Borsche–Drechsel cyclization, which also proceeds through a similar cyclization of a cyclohexanone arylhydrazone.
Fischer Indole Synthesis
The Fischer indole synthesis provides a direct and efficient route to the tetrahydrocarbazole core. The reaction proceeds by reacting (4-bromophenyl)hydrazine with cyclohexanone in the presence of an acid catalyst.
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
This protocol is adapted from established procedures for the Fischer indole synthesis of tetrahydrocarbazoles.
Materials:
-
1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol)
-
Concentrated Hydrochloric Acid (150 mL)
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
-
Sodium Hydroxide (aqueous solution)
-
Silica Gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask, combine 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol) and concentrated hydrochloric acid (150 mL).[1]
-
Heat the reaction mixture in an oil bath to 60°C for 4 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Neutralize the reaction mixture by adjusting the pH to 8 with an aqueous sodium hydroxide solution.[1]
-
Extract the product with ethyl acetate (5 x 100 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a 1:10 mixture of ethyl acetate and petroleum ether as the eluent to yield 6-bromo-2,3,4,9-tetrahydro-5H-carbazole as a yellow solid (yield: 10 g, 97%).[1]
Characterization Data
The synthesized this compound is characterized by various spectroscopic techniques to confirm its structure and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂BrN |
| Molecular Weight | 250.13 g/mol |
| Appearance | Solid |
| CAS Number | 21865-50-9 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.3 | Singlet | 1H | N-H proton |
| 8.09-8.11 | Singlet | 1H | Aromatic Proton |
| 7.38-7.49 | Multiplet | 2H | Aromatic Protons |
| 2.6-2.7 | Triplet | 4H | Aliphatic Protons |
| 1.80-1.82 | Multiplet | 4H | Aliphatic Protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| 154 | Aromatic C-Br |
| 111-126 | Aromatic Carbons |
| 38.0 | Aliphatic C-Br |
| 23-29 | Aliphatic Carbons |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1600, ~1470 | Aromatic C=C Stretch |
| ~700-800 | C-Br Stretch |
MS (Mass Spectrometry)
| m/z Value | Assignment |
| ~250, ~252 | [M]⁺, [M+2]⁺ (due to Br isotopes) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
"physicochemical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole"
A Technical Guide to the Physicochemical Properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, catering to researchers, scientists, and professionals in drug development. This document compiles available data on the compound's properties, details relevant experimental protocols, and visualizes associated chemical and biological processes.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental sources, others are computationally predicted.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₂H₁₂BrN | --INVALID-LINK--, --INVALID-LINK-- | - |
| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- | - |
| CAS Number | 21865-50-9 | --INVALID-LINK--, --INVALID-LINK-- | - |
| Appearance | Off-white to brown solid | --INVALID-LINK-- | Physical form as supplied by chemical vendors. |
| pKa | 16.88 ± 0.20 | --INVALID-LINK-- | Predicted value. |
| LogP (Octanol-Water Partition Coefficient) | 3.8092 | --INVALID-LINK-- | Computationally predicted value. |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | --INVALID-LINK-- | - |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- | - |
| Hydrogen Bond Acceptors | 0 | --INVALID-LINK-- | - |
| Rotatable Bonds | 0 | --INVALID-LINK-- | - |
| Storage Conditions | Room temperature, sealed in a dry environment | --INVALID-LINK-- | Recommended for maintaining compound stability. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its derivatives are crucial for reproducibility and further investigation.
Synthesis of this compound
A common method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[1]
Step 1: Synthesis of 1-(4-bromophenyl)-2-cyclohexylhydrazine
-
This precursor is typically synthesized through the reaction of 4-bromoaniline with cyclohexanone to form the corresponding hydrazone, followed by reduction.
Step 2: Cyclization to form this compound [2]
-
In a 250 mL round-bottom flask, combine 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol) and concentrated hydrochloric acid (150 mL).[2]
-
Heat the reaction mixture in an oil bath to 60 °C for 4 hours.[2]
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:1).[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Adjust the pH to 8 with an aqueous solution of sodium hydroxide.[2]
-
Extract the product with ethyl acetate (5 x 100 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[2]
-
Purify the resulting residue by silica gel column chromatography, eluting with ethyl acetate/petroleum ether (1/10), to yield the final product as a yellow solid (10 g, 97% yield).[2]
Determination of pKa
Potentiometric Titration:
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., 50% ethanol-water).
-
Maintain a constant ionic strength and temperature.
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Record the potential difference (mV) or pH at regular intervals of the titrant volume.
-
The pKa can be determined from the half-neutralization point of the resulting titration curve.
UV-Vis Spectrophotometry:
-
Prepare a series of solutions of the compound in buffers of varying, precisely known pH values.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify the wavelength(s) at which the protonated and deprotonated forms of the molecule have different absorbances.
-
Plot the absorbance at a chosen wavelength against the pH.
-
The pKa is the pH at which the absorbance is midway between the absorbances of the fully protonated and fully deprotonated forms.
Determination of LogP
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. Experimental determination can be performed using the following methods.[4]
Shake-Flask Method:
-
Prepare a solution of the compound in either n-octanol or water.
-
Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Calibrate an RP-HPLC system with a series of standard compounds with known LogP values.
-
Inject a solution of the test compound onto the column.
-
Elute the compound using a mobile phase (e.g., a mixture of methanol and water).
-
Determine the retention time of the compound.
-
Calculate the capacity factor (k') from the retention time.
-
A correlation between the logarithm of the capacity factor (log k') and the known LogP values of the standards is established, and from this calibration curve, the LogP of the test compound can be interpolated.
Biological Activity and Potential Signaling Pathways
Carbazole and its derivatives are known for a wide range of biological activities, including antibacterial, anticancer, and neuroprotective properties.[5][6] While the specific biological activities of this compound are not extensively documented, studies on closely related compounds provide insights into its potential mechanisms of action.
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as selective acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy.[7] Furthermore, thioamide derivatives of this scaffold have demonstrated significant anticancer activity by inducing DNA damage and mitochondrial disruption, ultimately leading to apoptosis.[8]
References
- 1. acgpubs.org [acgpubs.org]
- 2. This compound | 21865-50-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. ijrpc.com [ijrpc.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
"6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key physicochemical data, detailed synthesis protocols, and an exploration of its potential therapeutic applications based on the known biological activities of the broader carbazole family.
Core Compound Data
CAS Number: 21865-50-9
Synonyms: 6-bromo-1,2,3,4-tetrahydrocarbazole, 3-bromo-6,7,8,9-tetrahydro-5H-carbazole
The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂BrN | --INVALID-LINK-- |
| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| InChI Key | SGYJGCFMAGWFCF-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis Protocols
The synthesis of tetrahydrocarbazoles, including this compound, is most commonly achieved through the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a cyclic ketone, such as cyclohexanone, in an acidic medium.
General Fischer Indole Synthesis for Tetrahydrocarbazoles
A widely utilized method for synthesizing the tetrahydrocarbazole scaffold is the Borsche-Drechsel cyclization reaction.[1] A general procedure involves heating a mixture of a phenylhydrazine with cyclohexanone in the presence of an acid catalyst.[2][3]
Experimental Protocol:
-
A mixture of the appropriate phenylhydrazine (e.g., (4-bromophenyl)hydrazine) and cyclohexanone is prepared in a suitable solvent, often acetic acid or ethanol containing a strong acid like HCl.[2][4]
-
The reaction mixture is heated under reflux for a specified period, typically ranging from 1 to several hours.[2][4]
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.[2][4]
-
The solid is collected by filtration, washed with water, and then neutralized with a base such as sodium bicarbonate solution.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure tetrahydrocarbazole derivative.[2]
The following diagram illustrates the general workflow for the Fischer indole synthesis of tetrahydrocarbazoles.
Biological Significance and Potential Applications
While specific signaling pathways for this compound are not extensively documented, the carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] Derivatives of tetrahydrocarbazole have been investigated for a wide range of therapeutic applications.
Carbazole-containing compounds have demonstrated a variety of biological activities, including:
-
Antibacterial and Antifungal Properties : Many carbazole derivatives exhibit potent activity against various strains of bacteria and fungi.[7][8]
-
Anti-inflammatory Activity : Certain tetrahydrocarbazole derivatives have shown significant anti-inflammatory effects.[8]
-
Anticancer Potential : The carbazole nucleus is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against cancer cell lines.[5][6]
-
Neuroprotective Effects : Tetrahydrocarbazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), suggesting their potential in the management of neurodegenerative diseases like Alzheimer's disease.[1]
The diverse biological activities of the carbazole scaffold highlight the potential of this compound as a valuable building block for the development of new therapeutic agents.
The diagram below outlines the logical relationship between the core carbazole structure and its potential therapeutic applications.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acgpubs.org [acgpubs.org]
- 4. 2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. wjarr.com [wjarr.com]
- 7. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]
- 8. ijrpc.com [ijrpc.com]
A Technical Guide to the Spectroscopic Analysis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a molecule of interest in medicinal chemistry and materials science. Due to its structural similarity to biologically active alkaloids, a thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and application in drug development and other advanced fields. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
While specific, experimentally verified spectra for this compound are not widely available in public databases, this guide presents predicted data based on the analysis of structurally similar carbazole derivatives. The provided protocols are standardized for the analysis of heterocyclic organic compounds.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₁₂H₁₂BrN Molecular Weight: 250.13 g/mol [1] CAS Number: 21865-50-9[1]
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are predictive and should be confirmed by experimental data.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 7.5 - 7.0 | Aromatic CH |
| ~ 2.8 - 2.6 | Aliphatic CH₂ |
| ~ 1.9 - 1.7 | Aliphatic CH₂ |
| ~ 8.0 (broad s) | NH |
Note: NMR spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Strong, Broad | N-H Stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600, 1470 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1330 | Medium | C-N Stretch |
| ~ 800 | Strong | Aromatic C-H Bend (out-of-plane) |
| ~ 600 - 500 | Medium-Strong | C-Br Stretch |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 250/252 | [M]⁺ Molecular ion peak (showing isotopic pattern for Bromine) |
| 249/251 | [M-H]⁺ |
| 170 | [M-Br]⁺ |
| various | Fragmentation of the tetrahydrocarbazole ring |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for detailed structural elucidation.[2]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is standard.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled experiment is used to simplify the spectrum.
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary depending on the sample concentration.
-
Relaxation Delay: A longer delay of 2-5 seconds is often used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline corrections. Chemical shifts are calibrated using the residual solvent peak or an internal standard like TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]
-
-
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum is subtracted from the sample spectrum. If using ATR, a correction may be applied.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (around 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3] Ensure the sample is free of non-volatile salts.
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. Electron impact (EI) can also be used, which may provide more fragmentation information.
-
Data Acquisition:
-
Mass Analyzer: A quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer can be used.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 m/z).
-
Polarity: Positive ion mode is typically used for nitrogen-containing compounds.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole Derivatives
Disclaimer: As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound 6-bromo-2,3,4,9-tetrahydro-1H-carbazole has not been publicly deposited in crystallographic databases. This guide will, therefore, provide a comprehensive overview of the crystal structure analysis process using the closely related derivative, 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one , as a representative case study. The methodologies and data interpretation presented are directly applicable to the analysis of the target compound and its analogues. The data and protocols are based on the published work of Velmurugan et al., 2011.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of carbazole derivatives.
Experimental Protocols
A successful crystal structure analysis begins with the synthesis of the pure compound and the growth of high-quality single crystals.
Synthesis and Crystallization
The title compound, 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, was synthesized via a mixed aldol condensation reaction.[1]
Protocol:
-
Reaction: 6-bromo-1-oxo-1,2,3,4-tetrahydrocarbazole is reacted with cinnamaldehyde in the presence of alcoholic potassium hydroxide (KOH).
-
Purification: The resulting product is purified using column chromatography over silica gel (60–80 mesh). A mixture of petroleum ether (60–80°C) and ethyl acetate in a 1:2 ratio is used as the eluent.
-
Crystallization: A yellowish solid obtained from chromatography is recrystallized from a solvent mixture of ethyl acetate and acetone (8:2 ratio) by slow evaporation to yield single crystals suitable for X-ray diffraction.[1]
X-ray Crystallography
The determination of the molecular structure was carried out using single-crystal X-ray diffraction.
Protocol:
-
Data Collection: A suitable crystal was mounted on a Bruker SMART APEX CCD area-detector diffractometer. The data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied using the SADABS program.[1]
-
Structure Solution: The crystal structure was solved by direct methods using the SHELXS97 software package.[1] This method uses statistical relationships between reflection intensities to derive initial phase estimates.
-
Structure Refinement: The solved structure was refined by full-matrix least-squares on F² using the SHELXL97 software.[1] Non-hydrogen atoms were refined anisotropically. The nitrogen-bound hydrogen atom was located in a difference Fourier map and refined isotropically. All carbon-bound hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Data Presentation: Crystallographic Information
The quantitative results from the crystal structure determination are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Parameters [1]
| Parameter | Value |
| Empirical Formula | C₂₁H₁₆BrNO |
| Formula Weight | 378.26 g/mol |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 17.3682(7) Å |
| b = 14.9974(8) Å | |
| c = 6.6861(3) Å | |
| α = 90° | |
| β = 92.226(2)° | |
| γ = 90° | |
| Volume | 1740.27(14) ų |
| Z (Molecules/Unit Cell) | 4 |
| Crystal Size | 0.20 × 0.17 × 0.16 mm |
| Reflections Collected | 16684 |
| Independent Reflections | 4319 |
| Goodness-of-fit (S) | 0.97 |
| Final R indices [I>2σ(I)] | R₁ = 0.044 |
| wR indices (all data) | wR₂ = 0.137 |
Table 2: Hydrogen Bond Geometry (Å, °) [1]
| D–H···A | D–H | H···A | D···A | D–H···A Angle |
| N1–H1···O1ⁱ | 0.82(3) | 2.02(3) | 2.813(3) | 161(3) |
| (Symmetry code: (i) -x+1, -y+1, -z+1) |
Structural Analysis and Visualization
The crystal structure reveals key details about the molecule's conformation and its packing in the solid state.
Molecular Conformation
The analysis confirmed the molecular structure of 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one. A notable feature is the disorder observed in one of the carbon atoms of the cyclohexane ring, which occupies two positions with refined occupancies of 0.61(2) and 0.39(2).[1] The cyclohexane ring in the carbazole system adopts an envelope conformation.[1]
Supramolecular Assembly: Hydrogen Bonding
The crystal packing is dominated by intermolecular hydrogen bonds. Molecules are linked into centrosymmetric dimers through pairs of N–H···O hydrogen bonds, forming an R²₂(10) ring motif.[1] This interaction is a critical factor in the formation of the stable crystal lattice.
Caption: Intermolecular N-H···O hydrogen bonding forming a centrosymmetric dimer.
Experimental and Logical Workflow
The process from obtaining the compound to validating its crystal structure follows a well-defined workflow. This involves synthesis, purification, crystallization, and the three main stages of crystallographic analysis: data collection, structure solution, and refinement.
Caption: Workflow for the crystal structure analysis of the carbazole derivative.
References
An In-depth Technical Guide on the Solubility and Stability of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a crucial intermediate in the synthesis of various biologically active compounds. Understanding these properties is paramount for its effective use in research and drug development, ensuring reproducibility of experimental results and the development of stable pharmaceutical formulations.
While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for determining these critical parameters. The provided experimental protocols are based on established practices in the pharmaceutical industry for characterizing drug candidates.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂BrN | --INVALID-LINK-- |
| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- |
| CAS Number | 21865-50-9 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 133-135 °C | --INVALID-LINK-- |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its performance in various in vitro assays. Solubility can be assessed through kinetic and thermodynamic methods.
Representative Solubility Data
The following tables represent the type of data that would be generated from kinetic and thermodynamic solubility studies of this compound.
Table 1: Kinetic Solubility of this compound
| Solvent System (pH 7.4) | Temperature (°C) | Incubation Time (hours) | Measured Solubility (µg/mL) | Method |
| Phosphate Buffered Saline (PBS) | 25 | 2 | Data to be determined | Nephelometry |
| PBS with 1% DMSO | 25 | 2 | Data to be determined | Nephelometry |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | 2 | Data to be determined | UV Spectroscopy |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 37 | 2 | Data to be determined | UV Spectroscopy |
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Incubation Time (hours) | Measured Solubility (µg/mL) | Method |
| Water | 25 | 24, 48 | Data to be determined | HPLC-UV |
| pH 4.5 Acetate Buffer | 25 | 24, 48 | Data to be determined | HPLC-UV |
| pH 6.8 Phosphate Buffer | 25 | 24, 48 | Data to be determined | HPLC-UV |
| Ethanol | 25 | 24, 48 | Data to be determined | HPLC-UV |
| Propylene Glycol | 25 | 24, 48 | Data to be determined | HPLC-UV |
Experimental Protocols for Solubility Determination
Kinetic Solubility Assay (Shake-Flask Method)
This method is a high-throughput screening approach to estimate the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.[1]
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[1]
-
Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in microcentrifuge tubes. This results in a 2% DMSO concentration.[1]
-
Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at a controlled temperature (e.g., 25°C) for 2 hours.[1]
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed or filter the samples using solubility filter plates to separate any precipitate.[2]
-
Quantification: Analyze the supernatant by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, to determine the concentration of the dissolved compound. A calibration curve is used for quantification.[1][2]
Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[3]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.[4]
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove all undissolved solids.[4]
-
Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[5]
Stability Profile
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6] These studies expose the compound to stress conditions more severe than accelerated stability testing.[6]
Representative Stability Data (Forced Degradation)
The following table illustrates the expected outcomes from a forced degradation study of this compound. The goal is to achieve 5-20% degradation.[7]
Table 3: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | Data to be determined |
| Thermal | Dry Heat | 48 hours | 80°C | Data to be determined | Data to be determined |
| Photolytic | 1.2 million lux hours, 200 W h/m² | 7 days | Room Temp | Data to be determined | Data to be determined |
Experimental Protocol for Forced Degradation Studies
A general protocol for conducting forced degradation studies is as follows:[8]
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[9]
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to the drug solution. Heat the mixture if no degradation is observed at room temperature.[7] After the specified time, neutralize the solution.
-
Oxidation: Add 3% hydrogen peroxide to the drug solution and store at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be protected from light.
-
-
Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis of the parent peak should be performed to ensure no co-elution.
Visualizations
Experimental Workflows and Influencing Factors
The following diagrams illustrate the workflows for solubility and stability testing, and the key factors that influence the stability of a chemical compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. evotec.com [evotec.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Biological Activity Screening of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity screening of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the carbazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and the saturation of one of the benzene rings to form the tetrahydrocarbazole core can significantly influence the biological profile of these molecules.
This guide details the common synthetic approaches for these derivatives, provides comprehensive experimental protocols for key biological assays, and presents available quantitative data for structurally related compounds to infer potential activities. It also visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and the screening process.
Data Presentation
Due to the limited availability of comprehensive studies on a wide range of this compound derivatives, the following tables include quantitative data for structurally similar carbazole and tetrahydrocarbazole analogs. This information serves as a valuable reference for predicting the potential bioactivities of the target compounds.
Table 1: Anticancer Activity of Carbazole Derivatives (IC_50 in µM)
| Compound/Derivative Class | Cancer Cell Line | IC_50 (µM) | Reference |
| 1,4-dimethyl-carbazole derivative | U87MG (Glioma) | 23.3 ± 4 | [1] |
| 6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methylideneamino]urea | U87MG (Glioma) | 13.82 ± 3.86 | [1] |
| Carbazole carbamate derivative 27 | U87MG (Glioma) | 17.97 | [2] |
| Carbazole carbamate derivative 28 | U87MG (Glioma) | 15.25 | [2] |
| 5,8-Dimethyl-9H-carbazole derivative 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 | [3] |
| 5,8-Dimethyl-9H-carbazole derivative 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 | [3] |
| 6-Pyrazolinylcoumarin derivative 47 | CCRF-CEM (Leukemia) | 1.88 | [4] |
| 6-Pyrazolinylcoumarin derivative 47 | MOLT-4 (Leukemia) | 1.92 | [4] |
Table 2: Antimicrobial Activity of Carbazole Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone | Antibacterial evaluation showed pronounced activity | Data not available | [1] |
| Carbazole derivative 44g | S. aureus | 1.56 | [5] |
| Carbazole derivative 44g | C. neoformans | 3.125 | [5] |
| Carbazole derivative 32b | P. aeruginosa | 9.37 | [6] |
| N-substituted carbazole 56c | MRSA CCARM 3167 | 0.5 | [6] |
| N-substituted carbazole 56c | E. coli | 0.5 | [6] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | S. aureus | 32 | [7] |
| Dihydrotriazine-carbazole 8f | Various Bacteria & Fungi | 0.5 - 2 | [8] |
| Aminoguanidine-carbazole 9d | Various Bacteria & Fungi | 0.5 - 2 | [8] |
Table 3: Anti-inflammatory Activity of Tetrahydrocarbazole and Related Derivatives
| Compound/Derivative Class | Assay | Inhibition | Reference |
| Dinitro-tetrahydrocarbazole linked pyrazoline 2 | HRBC membrane stabilization | IC_50 = 0.06 µg/mL | [9] |
| Dinitro-tetrahydrocarbazole linked pyrazoline 3 | HRBC membrane stabilization | IC_50 = 0.7 µg/mL | [9] |
| 2,5-Disubstituted-1,3,4-oxadiazole Ox-6f | Carrageenan-induced paw edema | 79.83% reduction | [10] |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 4 | Carrageenan-induced paw edema | 44.05% inhibition | [11] |
| Tetrahydrocurcumin derivative 13 | TNF-α production | Significant inhibition | [12] |
| Tetrahydrocurcumin derivative 11 | IL-6 production | Significant inhibition | [12] |
Experimental Protocols
Synthesis of this compound Core
A common method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[13]
Procedure:
-
Reaction Setup: A mixture of 4-bromophenylhydrazine hydrochloride and cyclohexanone is refluxed in a suitable solvent, such as ethanol or acetic acid.
-
Cyclization: The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization (the Fischer indole synthesis) to yield the tetrahydrocarbazole ring system.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is typically precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol to afford the this compound.
Derivatization can be subsequently carried out at various positions, such as the nitrogen of the indole ring or the carbonyl group if a cyclohexanone derivative is used as a starting material.[5]
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Preparation of Compound Dilutions: A serial two-fold dilution of each this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a microplate reader.
Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for a short pre-incubation period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.
-
Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Mandatory Visualization
Experimental Workflow for Biological Screening
Caption: Workflow for the synthesis and biological screening of carbazole derivatives.
Signaling Pathway: p53-Mediated Apoptosis
Carbazole derivatives have been shown to induce apoptosis in cancer cells, in some cases through the activation of the p53 tumor suppressor pathway.
Caption: Simplified p53-mediated apoptotic pathway induced by carbazole derivatives.
Signaling Pathway: JAK-STAT Inhibition
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Some carbazole derivatives have been investigated as inhibitors of this pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by carbazole derivatives.
References
- 1. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]
- 2. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
Potential Therapeutic Targets of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-bromo-2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile pharmacological profile. This technical guide consolidates the current understanding of its potential therapeutic applications, focusing on antiviral, anticancer, and antibacterial activities. While specific quantitative data for the parent compound is limited in publicly available literature, this document summarizes the significant findings for its key derivatives, providing a basis for future research and development. Detailed experimental protocols for relevant biological assays and diagrammatic representations of the implicated signaling pathways are provided to facilitate further investigation into this class of compounds.
Introduction
The tetrahydrocarbazole nucleus is a privileged scaffold in drug discovery, present in numerous biologically active natural products and synthetic molecules. The introduction of a bromine atom at the 6th position of the 2,3,4,9-tetrahydro-1H-carbazole core can significantly modulate its physicochemical and pharmacological properties. This guide explores the potential therapeutic targets of this specific scaffold, drawing evidence from studies on its closely related derivatives. The primary areas of therapeutic promise include antiviral therapy against Human Papillomavirus (HPV), anticancer activity through the potential modulation of growth factor signaling pathways, and the inhibition of bacterial efflux pumps to combat multidrug resistance.
Potential Therapeutic Targets
Antiviral: Human Papillomavirus (HPV)
Derivatives of this compound have shown potent in vitro activity against Human Papillomavirus. A key derivative, (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine, exhibited antiviral activity in the low nanomolar range[1][2]. The primary molecular target is believed to be the interaction between the viral E1 and E2 proteins, which is essential for the replication of the viral DNA. By disrupting this protein-protein interaction, these compounds can effectively halt the viral life cycle.
Signaling Pathway: HPV Life Cycle and E1-E2 Interaction
The productive life cycle of HPV is intricately linked to the differentiation of the host epithelial cells[3][4][5]. The virus infects the basal cells of the epithelium, where its genome is maintained as a low-copy-number episome. As the infected cells differentiate and move towards the mucosal surface, the viral gene expression switches to productive replication, leading to the synthesis of new virions. The viral helicase E1 and the transcription factor E2 form a complex at the viral origin of replication, a critical step for the initiation of viral DNA synthesis[6]. Inhibition of this interaction is a promising strategy for HPV therapy.
Caption: Inhibition of the HPV life cycle by targeting the E1-E2 protein interaction.
Anticancer: Potential EGFR Signaling Pathway Modulation
The carbazole scaffold is a common feature in many compounds with demonstrated anticancer properties. While specific data for this compound is not available, its derivatives have shown cytotoxicity against various cancer cell lines. A plausible target for such compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis[7][8][9].
Signaling Pathway: EGFR-Mediated Cell Proliferation
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways ultimately lead to the transcription of genes involved in cell cycle progression and survival. Inhibition of EGFR or its downstream effectors is a validated strategy in cancer therapy.
Caption: Potential inhibition of the EGFR signaling pathway by the 6-bromo-THC scaffold.
Antibacterial: AcrB Efflux Pump Inhibition
Derivatives of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole have been identified as inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria[8]. This pump is a major contributor to multidrug resistance (MDR) by actively extruding a wide range of antibiotics from the bacterial cell. By inhibiting this pump, the intracellular concentration of antibiotics can be increased, restoring their efficacy.
Mechanism: AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane transporter, captures substrates from the periplasm and the inner membrane and, through a series of conformational changes powered by the proton motive force, expels them through the AcrA periplasmic adaptor protein and the TolC outer membrane channel[1][10][11][12][13].
Caption: Inhibition of the AcrAB-TolC efflux pump by 6-bromo-THC derivatives.
Quantitative Data Summary
The following table summarizes the reported biological activities of key derivatives of the this compound scaffold. It is important to note that these values are for the derivatives and not the parent compound.
| Derivative | Target/Assay | Cell Line | Activity Metric | Value | Reference |
| (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine | Anti-HPV (W12 assay) | W12 | - | Low nanomolar range | [1][2] |
| Phenylcarbazole derivatives | Anticancer | CEM (Leukemia) | IC50 | 10-100 nM | |
| Substituted carbazole carbamates | Anticancer (MTT assay) | U87MG (Glioma) | IC50 | 15.25 µM, 17.97 µM | |
| 3,6-dibromocarbazole derivatives | Anticancer | MCF-7, MDA-MB-231 | GI50 | 4.7–32.2 µM | |
| 3,3-dimethyl-THC derivatives | AcrB Inhibition (Nile Red Efflux) | E. coli | - | Inhibition observed | [8] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of this compound and its derivatives.
Caption: General experimental workflow for the evaluation of 6-bromo-THC derivatives.
Cytotoxicity (MTT) Assay Protocol
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines[14][15][16].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nile Red Efflux Assay Protocol
This assay measures the inhibition of the AcrB efflux pump[17][18][19][20].
-
Cell Preparation: Grow an overnight culture of E. coli expressing the AcrAB-TolC pump. Wash and resuspend the cells in a buffer (e.g., phosphate-buffered saline).
-
Cell Loading: Pre-incubate the cells with an efflux pump inhibitor (e.g., CCCP) to de-energize the pump, followed by the addition of Nile Red dye.
-
Efflux Initiation: Wash the cells to remove the inhibitor and excess dye. Initiate efflux by adding an energy source (e.g., glucose).
-
Fluorescence Monitoring: Monitor the decrease in intracellular fluorescence over time using a fluorometer.
-
Inhibitor Testing: Repeat the assay in the presence of various concentrations of the test compound to determine its effect on Nile Red efflux. A slower decrease in fluorescence indicates inhibition of the efflux pump.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available data on its derivatives strongly suggest potential applications in antiviral, anticancer, and antibacterial therapies. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Crucially, dedicated studies are required to determine the specific biological activity and molecular targets of the parent compound itself. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to further explore the therapeutic potential of this promising class of molecules.
References
- 1. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of the life cycle of HPVs by differentiation and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human papillomavirus infection - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structures and Efflux Mechanisms of the AcrAB-TolC Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 12. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 13. Structure of the Tripartite Multidrug Efflux Pump AcrAB-TolC Suggests an Alternative Assembly Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized Nile Red efflux assay of AcrAB-TolC multidrug efflux system shows competition between substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the synthetic routes to 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and drug development. The tetrahydrocarbazole nucleus is a core structural motif in numerous biologically active compounds, and the introduction of a bromine substituent offers a versatile handle for further functionalization, making its synthesis a key step in the development of novel therapeutics. This document details the prevalent synthetic methodologies, provides structured quantitative data for comparison, and outlines detailed experimental protocols for key reactions.
Core Synthetic Strategies: A Review
The construction of the this compound framework is predominantly achieved through several key synthetic strategies. The most established and widely utilized of these is the Fischer indole synthesis. Additionally, modern cross-coupling methodologies, such as palladium-catalyzed intramolecular cyclizations and the Buchwald-Hartwig amination, offer alternative and often milder routes to this important intermediate.
The Fischer Indole Synthesis: A Classic and Robust Approach
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles and their derivatives, including tetrahydrocarbazoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[1] For the synthesis of this compound, this involves the reaction of (4-bromophenyl)hydrazine with cyclohexanone.
The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and acetic acid, as well as Lewis acids like zinc chloride and boron trifluoride.[1] The choice of acid and solvent can significantly influence the reaction yield and purity of the product.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of tetrahydrocarbazoles using the Fischer indole synthesis, providing a comparative overview of different reaction conditions and their outcomes.
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (4-bromophenyl)hydrazine hydrochloride, Cyclohexanone | Glacial Acetic Acid | Reflux | 2 | 85 | [2] |
| (3-bromophenyl)hydrazine hydrochloride, Cyclohexanone | Ethanol, 12N HCl | Reflux | 1 | 33 | [3] |
| Phenylhydrazine hydrochloride, Cyclohexanone | [bmim(BF4)], Methanol | Reflux | Varies | 80-95 | [4] |
| Phenylhydrazine, Cyclohexanone | Acetic Acid | Reflux | 1 | 85-91 (crude) | [5] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound.
Protocol 1: Fischer Indole Synthesis using Acetic Acid
This protocol is adapted from the well-established synthesis of analogous tetrahydrocarbazoles.[2][5]
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid is placed in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Cyclohexanone (1.0-1.2 eq) is added to the stirred mixture.
-
The reaction mixture is heated to reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-water.
-
The precipitated solid is collected by vacuum filtration and washed with water.
-
The crude product is then suspended in a saturated solution of sodium bicarbonate to neutralize any remaining acid, stirred for 30 minutes, and filtered again.
-
The solid is washed with water until the filtrate is neutral and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (Conceptual)
General Workflow:
-
Substrate Synthesis: Preparation of an N-allyl or N-vinyl-2-bromoaniline bearing the desired bromine substituent on the aniline ring.
-
Cyclization: The substrate is subjected to a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine ligand in a suitable solvent (e.g., DMF, toluene) with a base (e.g., Na₂CO₃, K₂CO₃).
-
Heck-type Reaction: The reaction proceeds via an intramolecular Heck-type cyclization to form the tetrahydrocarbazole ring system.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography to isolate the pure product.
Protocol 3: Buchwald-Hartwig Amination (Conceptual)
The Buchwald-Hartwig amination offers a powerful method for C-N bond formation and can be conceptually applied to the synthesis of the target molecule, likely through an intramolecular cyclization of a suitably designed precursor.[8][9][10][11]
General Workflow:
-
Precursor Synthesis: Synthesis of a molecule containing both an amine and an aryl halide (e.g., a 2-(cyclohexenylamino)bromobenzene derivative).
-
Intramolecular Amination: The precursor is treated with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent (e.g., toluene, dioxane).
-
Cyclization: The intramolecular C-N bond formation leads to the closure of the pyrrole ring, forming the tetrahydrocarbazole skeleton.
-
Work-up and Purification: The reaction is quenched, followed by extraction and purification by column chromatography.
Mandatory Visualizations
Fischer Indole Synthesis Pathway
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. divyarasayan.org [divyarasayan.org]
- 7. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Note: Purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-bromo-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the tetrahydrocarbazole scaffold, which is present in numerous biologically active alkaloids, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents.[1] The biological significance of carbazole derivatives, including their potential antibiotic, anti-carcinogenic, antiviral, and anti-inflammatory properties, necessitates robust and efficient purification methods to ensure high purity for subsequent applications.[1] Column chromatography is a widely employed technique for the purification of such organic compounds, offering effective separation of the target molecule from reaction byproducts and unreacted starting materials.[2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The following table summarizes typical experimental parameters and results for the purification of this compound and its derivatives by silica gel column chromatography, compiled from various literature sources.
| Parameter | Value/Condition | Compound | Reference |
| Stationary Phase | Silica Gel | This compound | [3] |
| Mobile Phase | Ethyl acetate/Petroleum ether (1:10) | This compound | [3] |
| Yield | 97% | This compound | [3] |
| Stationary Phase | Silica Gel (60-80 mesh) | 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one | [1] |
| Mobile Phase | Petroleum ether (60-80°C)/Ethyl acetate (1:2) | 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one | [1] |
| Stationary Phase | Silica Gel | 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile | [4] |
| Mobile Phase | Hexane/Ethyl acetate/Triethylamine (90:5:5) | 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile | [4] |
| Retention Factor (Rf) | 0.44 (in isohexane/ethyl acetate 70:30) | 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile | [4] |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound using column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, e.g., Geduran Si 60, 0.040-0.063 mm)[5]
-
Petroleum ether
-
Ethyl acetate
-
Hexanes
-
Celite (optional, for dry loading)[5]
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes/flasks
-
Rotary evaporator
2. Preparation of the Column
-
Select a glass column of appropriate size based on the amount of crude product to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or hexanes).
-
Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Gently tap the column to ensure uniform packing.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
3. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the solvent used for the reaction).
-
Add a small amount of silica gel or Celite to the solution.[5]
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel/Celite.[5]
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum possible volume of the initial eluent.
-
Carefully apply the solution to the top of the column using a pipette.
-
4. Elution
-
Begin elution with a non-polar solvent system, such as petroleum ether or hexanes.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common starting eluent is ethyl acetate/petroleum ether (1:10).[3] For similar compounds, a gradient of hexanes:ethyl acetate from 100% hexane to a more polar mixture can be effective.[5]
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
5. Fraction Analysis and Product Isolation
-
Spot the collected fractions onto a TLC plate and develop it in a suitable solvent system (e.g., the elution solvent).
-
Visualize the spots under UV light or by using a staining agent.
-
Identify and combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
- 1. 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 21865-50-9 [chemicalbook.com]
- 4. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Recrystallization Protocol for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-bromo-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is crucial for its subsequent use in synthesis, biological assays, and material fabrication. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, based on established methods for analogous tetrahydrocarbazole derivatives. The protocol aims to remove impurities and obtain a product with high purity and crystallinity.
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. The crude compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are either more soluble in the solvent or present in smaller amounts, remain in the solution. The purified crystals are then isolated by filtration.
Experimental Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and the specific volumes may need to be optimized based on the nature and amount of impurities present in the crude material.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Drying oven or vacuum desiccator
-
Selected recrystallization solvent(s) (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, pentane)
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on literature for similar compounds, potential solvent systems include ethanol, methanol, ethyl acetate/acetone mixtures, or toluene/pentane mixtures.[1][2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent to the flask. Heat the mixture gently while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. To promote further crystallization, the flask can be placed in an ice bath. Slow cooling generally results in larger, purer crystals.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.
Data Presentation
The following table summarizes potential solvent systems for the recrystallization of tetrahydrocarbazole derivatives, which can be adapted for this compound.
| Solvent System | Compound Type | Reference |
| Ethyl acetate / Acetone (8:2) | 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one | [1] |
| Toluene / Pentane | Colored tetrahydrocarbazole derivatives | [2] |
| Methanol | 3-t-butyl-1,2,3,4-tetrahydrocarbazole | [3] |
| Methanol / Ethanol | Tetrahydrocarbazole | [4] |
Visualization
The following diagram illustrates the experimental workflow for the recrystallization of this compound.
References
- 1. 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. CN103086951A - Environmentally-friendly preparation method of high-purity tetrahydrocarbazole - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-bromo-2,3,4,9-tetrahydro-1H-carbazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of a diverse array of 6-aryl-2,3,4,9-tetrahydro-1H-carbazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds. The protocols and data presented herein are designed to facilitate the efficient synthesis and exploration of novel carbazole-based compounds for therapeutic applications.
The tetrahydrocarbazole core is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The Suzuki-Miyaura coupling offers a powerful and highly adaptable method for the C-C bond formation at the 6-position of the tetrahydrocarbazole nucleus, allowing for the introduction of various aryl and heteroaryl moieties. This enables extensive structure-activity relationship (SAR) studies crucial for the development of new drug candidates.
Data Presentation
The following tables summarize representative data for the Suzuki coupling of a close structural analog, diastereomeric syn- and anti-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole, with various arylboronic acids.[1][2] These results provide a strong predictive basis for the reactivity of this compound under similar conditions.
Table 1: Suzuki Coupling of syn-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Arylboronic Acids [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | syn-6-phenyl-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 85 |
| 2 | 4-Methylphenylboronic acid | syn-6-(4-methylphenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 88 |
| 3 | 4-Methoxyphenylboronic acid | syn-6-(4-methoxyphenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 90 |
| 4 | 4-Fluorophenylboronic acid | syn-6-(4-fluorophenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 82 |
| 5 | 3-Nitrophenylboronic acid | syn-6-(3-nitrophenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 75 |
Table 2: Suzuki Coupling of anti-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Arylboronic Acids [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | anti-6-phenyl-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 83 |
| 2 | 4-Methylphenylboronic acid | anti-6-(4-methylphenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 86 |
| 3 | 4-Methoxyphenylboronic acid | anti-6-(4-methoxyphenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 89 |
| 4 | 4-Fluorophenylboronic acid | anti-6-(4-fluorophenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 80 |
| 5 | 3-Nitrophenylboronic acid | anti-6-(3-nitrophenyl)-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole | 72 |
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, adapted from procedures for structurally similar 6-bromo-tetrahydrocarbazole derivatives.[1][2] Researchers should consider this a starting point and may need to optimize conditions for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating plate/mantle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation. Subsequently, add palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2,3,4,9-tetrahydro-1H-carbazole.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Potential Signaling Pathway for Anticancer Activity
Certain 6-substituted tetrahydrocarbazole derivatives have demonstrated potential as anticancer agents by inducing DNA damage and mitochondrial dysfunction, ultimately leading to apoptosis (programmed cell death).[3] The diagram below illustrates a plausible signaling pathway.
Caption: Apoptosis induction by 6-aryl-tetrahydrocarbazoles.
References
Application Notes and Protocols for the Derivatization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Derivatives of THC have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties.[2][3] The strategic derivatization of this core is a cornerstone of Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
The starting material, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, offers two primary, orthogonal sites for chemical modification: the bromine atom at the C6-position of the aromatic ring and the nitrogen atom (N9) of the indole core. The C6-bromo substituent is particularly valuable as it serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl, heteroaryl, and amino moieties. The N9-position can be readily functionalized through alkylation or arylation. This document provides detailed protocols for these key derivatization reactions and summarizes SAR data to guide the design of novel therapeutic agents.
Key Derivatization Strategies
The chemical space around the this compound core can be efficiently explored using three principal synthetic strategies. These methods allow for the introduction of diverse substituents at the C6 and N9 positions, which is crucial for establishing robust SAR.
Suzuki Cross-Coupling at C6-Position
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a variety of aryl or heteroaryl boronic acids or esters.[4] This allows for the exploration of how different aromatic substituents at the C6-position influence biological activity.
Buchwald-Hartwig Amination at C6-Position
This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[5][6] It is an essential tool for introducing diverse amino groups, which can act as hydrogen bond donors or acceptors, significantly impacting target binding.
N-Alkylation and N-Arylation at N9-Position
The indole nitrogen of the tetrahydrocarbazole core is nucleophilic and can be readily alkylated or arylated.[7] This modification is critical for SAR studies as it can influence solubility, metabolic stability, and interactions with the biological target.
Experimental Protocols
Note: These are generalized protocols and may require optimization based on the specific substrate and reagents used. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Suzuki Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2,3,4,9-tetrahydro-1H-carbazole.[8][9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the palladium catalyst, and the phosphine ligand.
-
Cap the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the base to the tube.
-
Through the septum, add the anhydrous solvent, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for N-Alkylation
Materials:
-
This compound (or a C6-derivatized analogue)
-
Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), 1.2 equivalents; or Potassium carbonate (K₂CO₃), 2.0 equivalents)
-
Alkylating agent (e.g., alkyl halide, 1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon)
Procedure:
-
To a dry round-bottom flask under argon, add the 6-bromo-tetrahydrocarbazole derivative (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
If using NaH: Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
If using K₂CO₃: Add the potassium carbonate to the solution at room temperature.
-
Add the alkylating agent dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the starting material is consumed (monitor by TLC).
-
Workup for NaH: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup for K₂CO₃: Pour the reaction mixture into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N-alkylated product.[7]
Structure-Activity Relationship (SAR) Summary
SAR studies on tetrahydrocarbazole derivatives have identified key structural features that modulate their biological activity against various targets.
-
Anticancer Activity: N-substituted tetrahydrocarbazoles have been evaluated for their anticancer properties. For example, derivatives with electron-withdrawing groups like fluorine (-F) on an N-substituted benzenesulfonyl moiety showed high cytotoxicity against the A-549 lung cancer cell line. In another study, a 3-nitro substitution on a phenyl ring attached to a related scaffold displayed outstanding activity against MCF-7, HeLa, and DU-145 cell lines.[1]
-
Antiviral Activity: A series of substituted 1-aminotetrahydrocarbazoles showed potent activity against human papillomaviruses (HPV). The compound (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine was identified as having low nanomolar in vitro activity.
-
Antifungal Activity: Modifications at the C6 and N9 positions of the tetrahydrocarbazole scaffold have been explored to develop antifungal agents. Certain derivatives showed improved activity with a broad spectrum, with some compounds demonstrating inhibitory activity against Cryptococcus neoformans and Aspergillus fumigatus comparable or superior to fluconazole.
-
Antibacterial Activity: Bromo-derivatives of tetrahydrocarbazole have been shown to possess antibacterial activity. The introduction of different substituents can modulate this activity against both Gram-positive and Gram-negative bacteria.
Quantitative SAR Data
The following table summarizes representative quantitative data for various tetrahydrocarbazole derivatives, illustrating the impact of substitutions on biological activity.
| Compound ID (Illustrative) | Core Structure | R¹ (N9-Substituent) | R² (C6-Substituent) | Biological Target / Assay | Activity (IC₅₀ / MIC) |
| A | Tetrahydrocarbazole | -SO₂-Ph-4-F | -H | A-549 (Lung Cancer) | Low µM |
| B | Tetrahydrocarbazole | -SO₂-Ph-4-Cl | -H | A-549 (Lung Cancer) | Moderate µM |
| C | Tetrahydrocarbazole | -SO₂-Ph-4-CH₃ | -H | A-549 (Lung Cancer) | Higher µM |
| D | 1-Amino-THC | -H | -Br | HPV (W12 Assay) | Low nM |
| E | Tetrahydrocarbazole | -H | -Br | S. aureus | 30-40 µg/mL |
| F | Tetrahydrocarbazole | Varied | Varied | C. neoformans | Comparable to Fluconazole |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-cancer activity on N-Substituted Tetrahydrocarbazoles | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 4. Synthesis and antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpar.com [ijpar.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 6-bromo-2,3,4,9-tetrahydro-1H-carbazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 6-bromo-2,3,4,9-tetrahydro-1H-carbazole as a foundational scaffold in the synthesis of novel kinase inhibitors. The tetrahydrocarbazole core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] Its structural features allow for the development of compounds that can effectively target the ATP-binding site of various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[1][3]
The strategic placement of a bromine atom at the 6-position of the tetrahydrocarbazole scaffold offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space and optimize inhibitor potency and selectivity.
Rationale for Use in Kinase Inhibitor Synthesis
The 1,2,3,4-tetrahydrocarbazole scaffold has been identified as a promising framework for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases.[1][4] Derivatives of this scaffold have demonstrated inhibitory activity against critical kinases involved in cell proliferation and survival.[3] The bromo-substituent at the 6-position is particularly advantageous for synthetic diversification through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic modification of the scaffold to enhance interactions within the kinase active site.
Key Kinase Targets and Signaling Pathways
Derivatives of the tetrahydrocarbazole scaffold have shown potential as dual inhibitors of phosphorylated Extracellular Signal-Regulated Kinase (pERK) and phosphorylated Retinoblastoma protein (pRb).[3] These kinases are central to the MAPK/ERK and cell cycle signaling pathways, respectively, which are frequently dysregulated in cancer.[3]
MAPK/ERK Signaling Pathway: The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Inhibition of ERK phosphorylation can arrest uncontrolled cell growth.
Cell Cycle Progression (Rb Phosphorylation): The Retinoblastoma protein (Rb) is a tumor suppressor that controls the G1/S checkpoint of the cell cycle.[3] Phosphorylation of Rb by cyclin-dependent kinases (CDKs) inactivates its tumor-suppressive function, allowing cell cycle progression.[3] Inhibiting Rb phosphorylation can therefore halt the proliferation of cancer cells.
Data Presentation
| Compound ID | Structure | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |
| 1 | N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine | pERK, pRb | 5.5 (pERK), 4.8 (pRb) | Not Specified | [3] |
| 16 | 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine | pERK, pRb | 4.4 (pERK), 3.5 (pRb) | Not Specified | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of 6-Aryl-2,3,4,9-tetrahydro-1H-carbazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 6-position of the tetrahydrocarbazole scaffold.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (for aqueous base)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the vessel.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2,3,4,9-tetrahydro-1H-carbazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (pERK and pRb)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against the phosphorylation of ERK and Rb in a cellular context using Western blotting.
Materials:
-
Cancer cell line known to have active ERK and CDK/Rb signaling (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Synthesized tetrahydrocarbazole derivatives
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pRb, anti-Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO) for a specified duration (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, ERK, pRb, and Rb overnight at 4 °C. A loading control antibody (GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
-
Normalize the results to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways targeted by tetrahydrocarbazole-based kinase inhibitors.
Caption: General workflow for the synthesis and screening of kinase inhibitors.
References
Application Notes: In Vitro Antibacterial Assay for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] These scaffolds have demonstrated a wide array of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1] The escalating threat of multidrug-resistant microorganisms necessitates the discovery and evaluation of novel antimicrobial agents.[1][2][3] Carbazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, making them a promising area of research.[1][4] This document provides a detailed protocol for assessing the in vitro antibacterial activity of a specific synthetic derivative, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, using the standardized broth microdilution method to determine its Minimum Inhibitory Concentration (MIC).
Principle of the Method: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of a substance that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] The procedure involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[5][6] Following incubation, the presence or absence of bacterial growth (turbidity) is visually assessed to identify the MIC value.[6][7][8] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[7]
Experimental Protocol: Broth Microdilution Method
This protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]
1. Materials and Reagents:
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Equipment:
2. Step-by-Step Procedure:
Day 1: Preparation of Bacterial Inoculum
-
From a stock culture, streak the selected bacterial strains onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.[9]
Day 2: MIC Assay Setup
-
Prepare Test Compound Stock: Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute this stock in CAMHB to achieve a starting concentration that is twice the highest desired concentration in the assay.
-
Prepare Bacterial Suspension:
-
Select 3-5 morphologically similar colonies from the overnight MHA plate and suspend them in sterile saline.[9]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Perform a final dilution of this adjusted suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[8][10]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into wells of columns 2 through 11 of a 96-well plate.[8][9]
-
Add 100 µL of the 2x starting concentration of the test compound (prepared in Step 1) into the wells of column 1.
-
Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[9]
-
Repeat this two-fold serial dilution process sequentially from column 2 to column 10. Discard the final 50 µL transferred from column 10.[9]
-
Column 11 will serve as the growth control (no compound).
-
Add 100 µL of sterile CAMHB to column 12 to serve as the sterility control.[9][11]
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 2) to each well from column 1 to column 11.[8] This brings the final volume in each well to 100 µL and halves the compound concentrations to the desired final test range.
-
Do not add any bacteria to the sterility control wells in column 12.[8]
-
-
Incubation:
Day 3: Data Interpretation
-
Visual Inspection: Following incubation, examine the plate for bacterial growth. Turbidity (cloudiness) or a pellet at the bottom of the well indicates growth.[7]
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6][7] The sterility control (column 12) should remain clear, and the growth control (column 11) should show distinct turbidity.
Data Presentation
Quantitative results from the MIC assay should be summarized in a clear, tabular format. While specific data for this compound is not available in the cited literature, the table below provides an example based on results for other synthetic carbazole derivatives.[3]
Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Carbazole Derivatives.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | Gram-positive | TBD |
| This compound | Escherichia coli ATCC 25922 | Gram-negative | TBD |
| Example: 1,3,6-Tribromo-9H-carbazole | Bacillus subtilis | Gram-positive | >31.25 |
| Example: 1,3,6-Tribromo-9H-carbazole | Escherichia coli | Gram-negative | 31.25 |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus ATCC 29213 | Gram-positive | 0.25 - 1.0 |
| Ciprofloxacin (Positive Control) | Escherichia coli ATCC 25922 | Gram-negative | 0.008 - 0.03 |
TBD: To Be Determined by experimentation.
Experimental Workflow Visualization
The following diagram illustrates the key steps of the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the broth microdilution antibacterial assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. hereditybio.in [hereditybio.in]
Unlocking the Anticancer Potential of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Analogs: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, researchers have turned their attention to a promising class of compounds: 6-bromo-2,3,4,9-tetrahydro-1H-carbazole analogs. These molecules have demonstrated significant anticancer activity in preclinical studies, warranting a closer look at their mechanism of action and potential for drug development. This document provides detailed application notes and experimental protocols for the in vitro testing of these carbazole derivatives, intended for researchers, scientists, and drug development professionals.
Introduction
Carbazole and its derivatives have long been recognized for their diverse pharmacological activities, including potent anticancer properties. The this compound scaffold, in particular, has emerged as a key pharmacophore. Strategic modifications to this core structure have led to the development of analogs with enhanced cytotoxicity against a range of cancer cell lines. This report summarizes the available data on their anticancer effects and provides standardized protocols for their evaluation.
Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic activities of representative analogs against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) |
| N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | MCF-7 | Breast Adenocarcinoma | Data not specified, but showed significant activity[1][2] |
| HCT116 | Colorectal Carcinoma | Data not specified, but showed significant activity[1][2] | |
| A549 | Lung Carcinoma | Data not specified, but showed significant activity[1][2] | |
| [(6-bromo-1,4-dimethyl-9H-carbazol-3-yl)-methylideneamino]urea | U87MG | Glioblastoma | Not specified, but showed significant activity |
Note: Specific IC50 values for a broad range of this compound analogs are not yet widely available in the public domain and represent an active area of research.
Experimental Protocols
To ensure reproducibility and consistency in the evaluation of these compounds, the following detailed protocols for key in vitro assays are provided.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the carbazole analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the carbazole analogs at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC fluorescence indicates apoptosis, while PI fluorescence indicates loss of membrane integrity (necrosis or late apoptosis).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the carbazole analogs as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Mechanism of Action and Signaling Pathways
The anticancer activity of this compound analogs is believed to be multifactorial, involving the induction of DNA damage and the disruption of mitochondrial function.[1][2] These events can trigger programmed cell death (apoptosis) and cell cycle arrest.
A proposed general mechanism involves the following steps:
-
Induction of DNA Damage: The compounds may directly or indirectly cause damage to the cancer cell's DNA.
-
Mitochondrial Disruption: This can lead to the release of pro-apoptotic factors from the mitochondria.
-
Apoptosis Induction: The culmination of these cellular stresses leads to the activation of the apoptotic cascade.
The following diagrams illustrate the experimental workflow and a potential signaling pathway.
Caption: Experimental workflow for anticancer activity testing.
Caption: Proposed mechanism of anticancer action.
Conclusion
The this compound analogs represent a promising class of compounds for the development of new anticancer drugs. Their ability to induce DNA damage and mitochondrial dysfunction, leading to apoptosis and cell cycle arrest in cancer cells, underscores their therapeutic potential. The standardized protocols provided herein will facilitate further research and a more comprehensive understanding of their structure-activity relationships and mechanisms of action, ultimately paving the way for their potential clinical application.
References
Application Notes and Protocols: Acetylcholinesterase Inhibition Assay Using 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the acetylcholinesterase (AChE) inhibitory activity of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives. The described method is based on the widely used Ellman's spectrophotometric assay, a reliable and sensitive method for screening potential AChE inhibitors.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating nerve impulses. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Carbazole derivatives have emerged as a promising class of compounds with potential AChE inhibitory activity. This document outlines the materials, procedures, and data analysis for evaluating the AChE inhibitory potential of this compound.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the Ellman's method. The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases.
Data Presentation
| Compound ID | R1 (Position 9) | R2 (Position 6) | AChE IC50 (µM) |
| 1 | H | H | >100 |
| 2 | H | NO2 | 15.4 |
| 3 | H | NH2 | 10.2 |
| 4 | CH3 | NO2 | 8.7 |
| 17 | H | NH-Butyl | 12.5 |
| Donepezil | - | - | 0.024 |
Experimental Protocols
This section provides a detailed step-by-step protocol for conducting the acetylcholinesterase inhibition assay in a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (or other test compounds)
-
Donepezil (as a positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.
-
Test Compound Stock Solutions (e.g., 10 mM): Dissolve this compound and other test compounds in DMSO.
-
Working Solutions of Test Compounds: Prepare serial dilutions of the stock solutions in phosphate buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of DMSO (or solvent control).
-
Test Sample: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution.
-
Positive Control: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of Donepezil working solution.
-
-
Pre-incubation: Add the buffer, AChE solution, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at room temperature.
-
Initiation of Reaction: Add 20 µL of DTNB solution to all wells, followed by 20 µL of ATCI solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every 30 seconds. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the control (100% activity) and V_sample is the reaction rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by non-linear regression analysis of the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Signaling Pathway of Acetylcholinesterase Inhibition
Carbazole derivatives often exhibit a mixed-type inhibition, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.
Caption: Mechanism of mixed-type AChE inhibition.
References
Application Notes and Protocols for the Development of Novel Therapeutics from the 6-bromo-2,3,4,9-tetrahydro-1H-carbazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel therapeutic agents derived from the 6-bromo-2,3,4,9-tetrahydro-1H-carbazole scaffold. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects. The following sections detail the synthetic protocols, biological assay methodologies, and quantitative data for select derivatives, alongside visualizations of experimental workflows and relevant signaling pathways.
Data Presentation
Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thioamide Derivative 19ca | MCF-7 (Breast) | 1.12 ± 0.19 | [1] |
| Thioamide Derivative 19ca | HTC116 (Colon) | 0.89 ± 0.13 | [1] |
| Thioamide Derivative 19ca | A596 (Lung) | 0.81 ± 0.11 | [1] |
| Thioamide Derivative 19ba | MCF-7 (Breast) | 2.19 ± 0.30 | [1] |
| Thioamide Derivative 19ba | HTC116 (Colon) | 0.99 ± 0.15 | [1] |
Table 2: Antibacterial Activity of Bromo-carbazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| 1,3,6-tribromo-9H-carbazole | Escherichia coli | Not Reported | 31.25 | [2] |
| 3,6-diiodo-9H-carbazole | Bacillus subtilis | Not Reported | 31.25 | [2] |
| 3-iodo-9H-carbazole | Bacillus subtilis | Not Reported | 31.25 | [2] |
| 3-cyano-9H-carbazole | Bacillus subtilis | Not Reported | 31.25 | [2] |
Note: Data for directly substituted this compound derivatives is limited in the reviewed literature. The tables present data for structurally related carbazole and tetrahydrocarbazole compounds to indicate the potential of this scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core scaffold via the Fischer indole synthesis.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in a minimal amount of water and add a solution of sodium bicarbonate until the mixture is basic.
-
Extract the free hydrazine with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting 4-bromophenylhydrazine in ethanol and add cyclohexanone (1.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.
-
-
Cyclization:
-
To the crude phenylhydrazone, add an excess of glacial acetic acid.
-
Heat the mixture to reflux (approximately 118°C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified compound.
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized carbazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole derivatives in the complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is used to screen compounds for their ability to inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized carbazole derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.
-
-
Assay in 96-Well Plate:
-
In each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution.
-
For the control, add 10 µL of the solvent instead of the test compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition caused by the test compound compared to the control.
-
Calculate the IC50 value for AChE inhibition.
-
Visualizations
Experimental and Synthetic Workflows
Caption: Workflow for Synthesis and Biological Evaluation.
Signaling Pathways
Caption: PI3K/Akt-mediated Apoptotic Pathway.
Caption: Inhibition of Cell Cycle Progression.
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
Troubleshooting & Optimization
"optimizing reaction conditions for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. The primary synthetic route discussed is the Fischer indole synthesis, a robust and widely used method for this class of compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Impurities in (4-bromophenyl)hydrazine or cyclohexanone can lead to side reactions. 2. Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, and their effectiveness varies with the substrate.[1][2] 3. Incorrect Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can cause decomposition.[2] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use freshly purified (recrystallized or distilled) starting materials. 2. Screen various acid catalysts such as glacial acetic acid, polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA). Optimize the catalyst loading.[1][2] 3. Monitor the reaction temperature closely. A stepwise increase in temperature might be beneficial. Microwave-assisted synthesis can offer better temperature control and improved yields.[1] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: The acidic conditions can promote side reactions. 2. Isomer Formation: If an unsymmetrical ketone were used, the formation of regioisomers would be possible. (Note: Cyclohexanone is symmetrical). 3. Product Degradation: Prolonged reaction times or high temperatures can lead to the degradation of the desired product. | 1. Optimize the reaction conditions (catalyst, temperature, and time) to favor the desired product. 2. Not applicable for cyclohexanone. 3. Monitor the reaction by TLC and stop it once the starting material is consumed and the desired product is maximized. |
| Difficulty in Product Purification | 1. Sticky or Oily Crude Product: The presence of impurities or residual solvent can make purification challenging. 2. Poor Separation on Column Chromatography: The product and impurities may have similar polarities. | 1. Ensure complete removal of the reaction solvent. Triturate the crude product with a non-polar solvent like hexane to induce solidification. 2. Experiment with different solvent systems for column chromatography. A common eluent is a mixture of petroleum ether and ethyl acetate.[3] Recrystallization from a suitable solvent like ethanol or methanol can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer indole synthesis of this compound?
A1: The reaction proceeds through the following key steps:
-
Hydrazone Formation: (4-bromophenyl)hydrazine reacts with cyclohexanone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization: The intermediate then loses a molecule of ammonia to form the stable, aromatic indole ring of the tetrahydrocarbazole.
Q2: Which acid catalyst is best for this synthesis?
A2: There is no single "best" catalyst as the optimal choice depends on the specific reaction conditions and scale. Glacial acetic acid is commonly used and often serves as both a catalyst and a solvent.[4] Polyphosphoric acid (PPA) is another effective catalyst, particularly for driving the cyclization. Lewis acids like zinc chloride (ZnCl₂) are also frequently employed.[1][5] It is recommended to perform small-scale screening experiments to identify the most effective catalyst for your setup.
Q3: Can I perform this reaction as a one-pot synthesis?
A3: Yes, the Fischer indole synthesis is well-suited for a one-pot procedure where the initial formation of the hydrazone and the subsequent acid-catalyzed cyclization are carried out in the same reaction vessel without isolating the intermediate.[2] This can improve overall efficiency and yield by minimizing handling losses.
Q4: How can I improve the yield and reduce the reaction time?
A4: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[1][5] The use of ionic liquids as both solvent and catalyst has also been reported to give excellent yields in shorter reaction times.[3]
Experimental Protocols
Protocol 1: Classical Fischer Indole Synthesis using Glacial Acetic Acid
This protocol is a general procedure adapted from the synthesis of 1,2,3,4-tetrahydrocarbazole.
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid.
-
Add cyclohexanone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the mixture into a beaker of cold water and stir until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from methanol to obtain this compound.
Protocol 2: Microwave-Assisted Synthesis
This is a general protocol that can be adapted for the synthesis.
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a microwave-safe reaction vial, combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq), cyclohexanone (1.2 eq), and the chosen acid catalyst (e.g., 10 mol% p-TSA).
-
Add the anhydrous solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to a specified temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate if an acid catalyst was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following tables summarize data on the synthesis of tetrahydrocarbazoles under various conditions, which can serve as a reference for optimizing the synthesis of the 6-bromo derivative.
Table 1: Effect of Catalyst and Solvent on Tetrahydrocarbazole Synthesis
| Phenylhydrazine Derivative | Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine HCl | Cyclohexanone | [bmim][BF₄] | Methanol | 1.5 | 94 | [3] |
| 4-Chlorophenylhydrazine HCl | Cyclohexanone | [bmim][BF₄] | Methanol | 1.5 | 92 | [3] |
| 4-Nitrophenylhydrazine HCl | Cyclohexanone | [bmim][BF₄] | Methanol | 2.0 | 85 | [3] |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | - | - | 79.89 | [5] |
| Phenylhydrazine | Cyclohexanone | Pyridinium-based Ionic Liquid + ZnCl₂ | - | - | 89.66 | [5] |
Table 2: Yields of Substituted 2,3,4,9-tetrahydro-1H-carbazoles
| Product | Yield (%) | Melting Point (°C) | Reference |
| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | 80 | 157 | [6] |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 74 | 134 | [6] |
| 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile | 80 | - | [7] |
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. The primary focus is on identifying and mitigating the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. This reaction is known to be sensitive to various parameters. Here is a step-by-step troubleshooting guide to improve your yield:
-
Purity of Starting Materials: Ensure that the 4-bromophenylhydrazine and cyclohexanone are of high purity. Impurities can lead to undesirable side reactions. It is recommended to use freshly purified starting materials.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Commonly used catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). The optimal catalyst and concentration often need to be determined empirically for your specific reaction conditions.[1] Insufficient catalyst can lead to an incomplete reaction.
-
Reaction Temperature and Time: The[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis often requires significant thermal energy.[3] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials, intermediates, and the final product.
-
Solvent: The choice of solvent can influence the reaction rate and the side product profile. Common solvents include alcohols, acetic acid, and toluene.
Q2: I am observing an impurity with a similar mass to my product. Could this be an isomer, and how can I avoid its formation?
A2: While the use of the symmetrical cyclohexanone reactant minimizes the risk of regioisomers from the ketone component, the nature of the Fischer indole synthesis with substituted phenylhydrazines can sometimes lead to isomeric products, although this is less common with a para-substituent like bromine. More likely, you may be observing a structural isomer formed through an alternative cyclization pathway, though this is rare.
When unsymmetrical ketones are used, the formation of two different enamine intermediates can lead to a mixture of isomeric indoles.[4] With cyclohexanone, this is not an issue. With a meta-substituted phenylhydrazine, cyclization can occur at two different positions, leading to, for example, 4- and 6-substituted indoles.[4] For 4-bromophenylhydrazine, cyclization is strongly favored at the position ortho to the amino group, leading to the 6-bromo product. However, under harsh conditions, minor amounts of other isomers could potentially form.
To minimize the formation of any potential isomers:
-
Optimize Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time, and careful choice of acid catalyst) can improve the selectivity of the cyclization.
-
Purification: Careful column chromatography is often necessary to separate the desired product from any isomeric impurities.[2]
Q3: My reaction mixture contains a significant amount of 4-bromoaniline. What is causing this side product?
A3: The presence of 4-bromoaniline is a strong indicator of N-N bond cleavage in the phenylhydrazone intermediate. This is a known competing side reaction in the Fischer indole synthesis.[2][5] This cleavage is particularly favored when electron-donating groups are present on the carbonyl compound, as they can stabilize the resulting iminylcarbocation.[5]
To mitigate the formation of 4-bromoaniline:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote the N-N bond cleavage.
-
Choice of Acid Catalyst: The strength and type of acid catalyst can influence the competition between the desired[2][2]-sigmatropic rearrangement and the N-N bond cleavage. Experimenting with different catalysts may be necessary.
Q4: I have identified dimeric species in my crude product. How are these formed and how can I prevent them?
A4: Dimerization is a potential side reaction in carbazole synthesis, particularly under harsh acidic or oxidative conditions.[6] These dimers can arise from the coupling of reactive intermediates or the final product.
To reduce the formation of dimeric byproducts:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to dimerization.
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant could potentially lead to self-condensation or other side reactions.
-
Milder Conditions: As with other side reactions, using milder temperatures and shorter reaction times can be beneficial.
Q5: What are some effective methods for purifying the crude this compound?
A5: The purification of the crude product from a Fischer indole synthesis can be challenging due to the presence of various impurities.[2][3]
-
Column Chromatography: This is the most frequently used method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[7]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Acid-Base Extraction: The N-H proton of the indole ring is weakly acidic. In some cases, an acid-base extraction can be used to separate the carbazole product from non-acidic or non-basic impurities. However, care must be taken as the product may be sensitive to strong acids or bases.
Summary of Common Side Products
| Side Product | Probable Cause | Recommended Troubleshooting Steps |
| Isomeric Tetrahydrocarbazoles | Alternative cyclization pathways, especially with unsymmetrical ketones or meta-substituted phenylhydrazines. | Use milder reaction conditions; optimize the acid catalyst; purify carefully by column chromatography. |
| 4-Bromoaniline | Cleavage of the N-N bond in the phenylhydrazone intermediate.[5] | Avoid excessively high temperatures; experiment with different acid catalysts. |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions.[3] | Increase reaction temperature or time; ensure sufficient amount of a suitable acid catalyst. |
| Intermediate Phenylhydrazone | Incomplete cyclization. | Increase reaction temperature or time; use a stronger acid catalyst if necessary. |
| Dimeric Byproducts | Oxidative or acid-catalyzed coupling of intermediates or the final product.[6] | Conduct the reaction under an inert atmosphere; use milder reaction conditions. |
| Decomposition Products | Harsh reaction conditions (high temperature, strong acid). | Use the lowest effective temperature and reaction time; screen for a milder acid catalyst. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of this compound:
-
Hydrazone Formation (optional, can be done in situ): 4-Bromophenylhydrazine hydrochloride is reacted with cyclohexanone in a suitable solvent such as ethanol or acetic acid. The mixture is typically stirred at room temperature or slightly elevated temperatures to form the corresponding phenylhydrazone.
-
Cyclization: An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride) is added to the phenylhydrazone. The reaction mixture is then heated to reflux for a specified period, typically ranging from a few hours to overnight.[1][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and often poured into water or an ice-water mixture. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel or by recrystallization.[7]
Visualizing the Reaction Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indoles Synthesis [quimicaorganica.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
"troubleshooting low yield in 6-bromo-2,3,4,9-tetrahydro-1H-carbazole synthesis"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-bromophenylhydrazine and cyclohexanone.[1][2]
Q2: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common contributing factors?
Low yields in this synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time. These parameters often require careful optimization.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and may need to be determined empirically for this specific substrate. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1]
-
Impurity of Starting Materials: The purity of the 4-bromophenylhydrazine and cyclohexanone is crucial, as impurities can lead to undesirable side reactions.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
Q3: What are the likely side reactions that could be lowering my yield?
Common side reactions in the Fischer indole synthesis include:
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted starting materials or the intermediate phenylhydrazone.
-
Formation of Isomeric Products: If an unsymmetrical ketone were used, the formation of regioisomers would be a concern. With cyclohexanone, this is not an issue.
-
Degradation of Starting Material or Product: The strongly acidic and high-temperature conditions can lead to the decomposition of the reactants or the desired carbazole product.
Q4: How can I purify the crude this compound?
The most common purification methods are:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the product from impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and acetone, can be used to obtain a highly pure product.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Ineffective acid catalyst. | Experiment with different Brønsted or Lewis acids (e.g., switch from HCl to polyphosphoric acid or ZnCl₂). |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Impure starting materials. | Ensure the purity of 4-bromophenylhydrazine and cyclohexanone. Recrystallize or distill the starting materials if necessary. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | Increase the reaction time and continue to monitor by TLC until the starting material spot disappears. |
| Formation of side products. | Optimize the reaction conditions (temperature, catalyst) to minimize side reactions. Consider a milder acid catalyst. | |
| Degradation of the product. | If the product is known to be unstable under the reaction conditions, consider using a lower temperature and a shorter reaction time. | |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent. | Ensure the pH is adjusted correctly during work-up to precipitate the product. Use a different extraction solvent if necessary. |
| Oily product instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify by column chromatography. |
Experimental Protocols
Detailed Experimental Protocol for Fischer Indole Synthesis of this compound
This protocol is based on established procedures for the Fischer indole synthesis of similar tetrahydrocarbazoles.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Cyclohexanone
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Petroleum Ether (for column chromatography)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, combine 1-(4-bromophenyl)hydrazine and concentrated hydrochloric acid.
-
Heat the mixture to 60 °C in an oil bath for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adjusting the pH to 8 with an aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography using a 1:10 mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a yellow solid.[5]
Data Presentation
| Acid Catalyst | Typical Solvent | Typical Temperature | Reported Yields (for similar tetrahydrocarbazoles) |
| Glacial Acetic Acid | Acetic Acid | Reflux | High |
| Hydrochloric Acid (conc.) | - | 60 °C | 97% (for the bromo derivative)[5] |
| Sulfuric Acid | Ethanol | Reflux | Moderate to High |
| Polyphosphoric Acid (PPA) | - | 80-100 °C | Often high for cyclization |
| Zinc Chloride (ZnCl₂) | Toluene | Reflux | Variable, can be high |
| [bmim(BF₄)] (Ionic Liquid) | Methanol | Reflux | High (for unsubstituted tetrahydrocarbazole)[6] |
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting low yield in the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 21865-50-9 [chemicalbook.com]
- 6. acgpubs.org [acgpubs.org]
"identification of impurities in 6-bromo-2,3,4,9-tetrahydro-1H-carbazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. The following sections address common issues related to impurity identification during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Based on the common synthetic route, the Fischer indole synthesis, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted (4-bromophenyl)hydrazine and cyclohexanone.
-
Isomeric Impurities: Positional isomers such as 4-bromo- and 8-bromo-2,3,4,9-tetrahydro-1H-carbazole may form, although the 6-bromo isomer is generally favored.
-
Over-brominated Species: Dibromo-derivatives (e.g., 6,8-dibromo-2,3,4,9-tetrahydro-1H-carbazole) can occur if excess brominating agent is present or if reaction conditions are not carefully controlled.
-
Byproducts of Synthesis: Incomplete cyclization or side-reactions during the Fischer indole synthesis can lead to various byproducts.
-
Degradation Products: Exposure to light, air, or high temperatures can cause degradation of the final product.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the potential impurities listed in Q1. To identify it, you can use a combination of techniques:
-
LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity. This can help you quickly distinguish between starting materials, the product, and over-brominated species.
-
High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass to predict the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will provide detailed structural information.
-
Forced Degradation Studies: Subjecting a pure sample of your product to stress conditions (e.g., acid, base, heat, light, oxidation) can help to see if the impurity is a degradation product.
Q3: My NMR spectrum looks complex, with more signals than expected. What could be the cause?
A3: A complex NMR spectrum often indicates the presence of isomers. Positional isomers of bromotetrahydrocarbazole will have distinct aromatic proton signals. If you suspect isomeric impurities, 2D NMR techniques like COSY and HMBC can help in assigning the proton and carbon signals and elucidating the structures of the different isomers present in your sample.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
-
Symptom: Peaks corresponding to (4-bromophenyl)hydrazine and/or cyclohexanone are observed in GC-MS or LC-MS.
-
Troubleshooting Steps:
-
Confirm the identity of the peaks by comparing their retention times and mass spectra with authentic reference standards of the starting materials.
-
Optimize the reaction conditions (e.g., increase reaction time, temperature, or adjust stoichiometry) to ensure complete conversion.
-
Improve the purification process. Recrystallization or column chromatography can be effective in removing unreacted starting materials.
-
Issue 2: Detection of Isomeric Impurities
-
Symptom: Multiple peaks with the same mass-to-charge ratio as the product are observed in LC-MS.
-
Troubleshooting Steps:
-
Use a high-resolution HPLC column and optimize the mobile phase to achieve better separation of the isomers.
-
If possible, synthesize authentic standards of the potential isomers for comparison.
-
Utilize NMR spectroscopy to confirm the substitution pattern on the aromatic ring.
-
Issue 3: Identification of Over-brominated Species
-
Symptom: A peak with a mass corresponding to a dibromo-derivative is detected in the mass spectrum.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of the brominating agent during synthesis.
-
Monitor the reaction progress using TLC or HPLC to avoid over-bromination.
-
Purify the product using column chromatography with a suitable solvent system to separate the mono- and di-brominated compounds.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.
Data Presentation
Table 1: HPLC-UV Data for Potential Impurities
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| Cyclohexanone | ~2.5 | 280 |
| (4-bromophenyl)hydrazine | ~4.0 | 240, 290 |
| This compound | ~8.5 | 230, 285, 330 |
| Isomeric Impurities | ~8.0 - 9.0 | 230, 285, 330 |
| Dibromo-derivatives | ~12.0 | 235, 290, 335 |
Note: Retention times are illustrative and will vary depending on the specific HPLC conditions.
Table 2: Mass Spectrometry Data for Potential Impurities
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Cyclohexanone | EI | 98 (M⁺) | 83, 69, 55, 42 |
| (4-bromophenyl)hydrazine | ESI+ | 187/189 | 106, 79 |
| This compound | ESI+ | 250/252 | 171 |
| Isomeric Impurities | ESI+ | 250/252 | 171 |
| Dibromo-derivatives | ESI+ | 328/330/332 | 249/251 |
Note: The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will result in characteristic M and M+2 peaks.
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Potential impurity formation pathways.
Technical Support Center: Improving the Purity of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
Question: My initial product purity after synthesis is lower than expected. What are the common impurities and how can I minimize them?
Answer: The primary synthetic route to this compound is the Fischer indole synthesis.[1][2][3][4][5] Impurities can arise from several sources during this process:
-
Unreacted Starting Materials: Residual 4-bromophenylhydrazine and cyclohexanone may be present.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric carbazole products, although this is less common with symmetrical ketones like cyclohexanone.
-
Oxidation Products: The tetrahydrocarbazole ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic carbazole.
-
Polymeric Materials: Acid-catalyzed side reactions can lead to the formation of polymeric tars.
To minimize these impurities, ensure precise control of reaction conditions, such as temperature and reaction time, and use high-purity starting materials.
Issue 2: Difficulty with Column Chromatography Purification
Question: I'm having trouble purifying my compound using column chromatography. What are some common issues and how can I resolve them?
Answer: Column chromatography is a standard method for purifying carbazole derivatives.[6] However, several factors can affect its efficiency:
-
Inappropriate Solvent System: If the eluent is too polar, the compound will elute too quickly with poor separation. If it's not polar enough, the compound may not elute at all.
-
Column Overloading: Loading too much crude product onto the column will result in broad bands and poor separation.
-
Improper Column Packing: Cracks or channels in the silica gel bed will lead to uneven solvent flow and inefficient separation.
-
Compound Degradation on Silica Gel: Some compounds can decompose on acidic silica gel.
Refer to the troubleshooting workflow below for a systematic approach to resolving these issues.
Issue 3: Recrystallization is Ineffective
Question: I've tried to recrystallize my this compound, but it's "oiling out" or the purity isn't improving significantly. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent. Poor purity improvement can result from using an inappropriate solvent or the presence of impurities that co-crystallize.
Troubleshooting Steps for Recrystallization:
-
Solvent Selection: Ensure you are using a suitable solvent system. For a compound like this compound, a mixture of a more soluble solvent (like ethyl acetate) and a less soluble solvent (like hexane or heptane) can be effective. A reported solvent system for a similar compound is a mixture of ethyl acetate and acetone (8:2).[6]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Charcoal Treatment: If your product is colored due to impurities, you can add a small amount of activated charcoal to the hot solution, then filter it while hot before cooling to remove the colored impurities.
Data Presentation
Table 1: Typical Purity Data for this compound Purification
| Purification Stage | Typical Purity (%) | Common Analytical Techniques |
| Crude Product (Post-Synthesis) | 70-85% | TLC, ¹H NMR |
| After Column Chromatography | >95% | HPLC, ¹H NMR |
| After Recrystallization | >98% | HPLC, ¹H NMR, Elemental Analysis |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvent System |
| Column Chromatography | Petroleum Ether : Ethyl Acetate (gradient elution, starting from 9:1 to 7:3) |
| Recrystallization | Ethyl Acetate / Hexane or Ethyl Acetate / Acetone |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain, ensuring the silica gel packs evenly without cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 petroleum ether:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 petroleum ether:ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the partially purified this compound in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexane).
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (approximately 1 mg/mL) and dilute it to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Analysis: Inject the sample and determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: Simplified signaling pathway of the Fischer indole synthesis for this compound and potential impurity formation.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the technical support center for the scale-up synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method for synthesizing the this compound scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation and cyclization of 4-bromophenylhydrazine (or its hydrochloride salt) with cyclohexanone.
Q2: My Fischer indole synthesis is resulting in a low yield on a larger scale. What are the potential causes and how can I improve it?
A2: Low yields during the scale-up of the Fischer indole synthesis can be attributed to several factors. Incomplete reaction, degradation of starting materials or product, and formation of byproducts are common culprits. To enhance the yield, consider the following:
-
Purity of Starting Materials: Ensure the 4-bromophenylhydrazine and cyclohexanone are of high purity. Impurities can lead to unwanted side reactions.
-
Catalyst Selection and Loading: The choice of acid catalyst is critical. While various Brønsted acids (e.g., sulfuric acid, acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride) can be used, the optimal catalyst and its concentration may need to be re-evaluated at a larger scale.
-
Temperature Control: The Fischer indole synthesis is often exothermic. Inefficient heat transfer in large reactors can create localized hot spots, leading to the decomposition of the product and the formation of tar-like substances. Employing a well-controlled heating and cooling system is crucial.
-
Reaction Time: The optimal reaction time may differ from small-scale experiments. Monitor the reaction progress using techniques like TLC or HPLC to determine the point of maximum product formation and avoid prolonged heating that can lead to degradation.
Q3: I am observing significant amounts of dark, tar-like material in my large-scale reaction. How can I minimize this?
A3: Tar formation is a frequent challenge in the Fischer indole synthesis, especially at elevated temperatures and with strong acid catalysts. To mitigate this:
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Controlled Addition: Consider the slow, controlled addition of the acid catalyst or one of the reactants to manage the exotherm and prevent localized high concentrations of acid.
-
Solvent Choice: While often performed in acetic acid, exploring other high-boiling solvents might be beneficial.
-
Lower Reaction Temperature: If feasible for the chosen catalyst, operating at a lower temperature for a longer duration can reduce the rate of side reactions that lead to tar formation.
Q4: What are the most common impurities I should expect in the synthesis of this compound?
A4: Besides unreacted starting materials, potential impurities include:
-
Polymeric byproducts: Resulting from the acid-catalyzed polymerization of intermediates or the product.
-
Isomeric impurities: Although the Fischer indole synthesis is generally regioselective, minor amounts of other isomers could form depending on the reaction conditions.
-
Oxidation products: The tetrahydrocarbazole ring can be susceptible to oxidation, leading to the formation of the corresponding carbazole.
-
Debrominated species: Under certain harsh acidic conditions or in the presence of specific metal impurities, loss of the bromine atom can occur.
Q5: Column chromatography is not practical for purifying my multi-kilogram batch. What are the recommended large-scale purification methods?
A5: For large-scale purification, recrystallization is the most cost-effective and efficient method. The crude product, after an initial aqueous workup to remove the acid catalyst and other water-soluble impurities, can be recrystallized from a suitable solvent or solvent mixture. Common solvents for recrystallizing carbazole derivatives include ethanol, ethyl acetate, and mixtures of hydrocarbons with more polar solvents. In some cases, converting the product to a salt, followed by recrystallization and then neutralization, can be an effective purification strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Ensure purity of starting materials.- Optimize catalyst choice and loading.- Increase reaction time and monitor by TLC/HPLC. |
| Product degradation | - Lower the reaction temperature.- Reduce reaction time once conversion is maximized.- Consider a milder acid catalyst. | |
| Formation of Tar/Polymer | High reaction temperature | - Implement precise temperature control with efficient cooling.- Use a jacketed reactor. |
| Excessively acidic conditions | - Reduce the concentration of the acid catalyst.- Explore the use of solid acid catalysts. | |
| Difficult Product Isolation | Product is oily or does not precipitate | - After quenching the reaction with water, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, toluene).- Concentrate the organic phase and attempt to induce crystallization by adding a non-polar solvent (e.g., hexane, heptane). |
| Product Purity Issues | Presence of colored impurities | - Treat a solution of the crude product with activated carbon before recrystallization.- Perform multiple recrystallizations if necessary. |
| Co-crystallization of impurities | - Screen for different recrystallization solvents or solvent mixtures.- Consider a slurry wash of the crude solid with a solvent in which the product has low solubility but the impurities are soluble. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound (Scale-Up Adaptation)
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid (or another suitable acid catalyst like p-toluenesulfonic acid in a high-boiling solvent)
-
Ethanol (for recrystallization)
-
Water
-
Sodium Bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge glacial acetic acid.
-
Reagent Addition: While stirring, add 4-bromophenylhydrazine hydrochloride to the acetic acid. To this suspension, add cyclohexanone (typically a slight excess, e.g., 1.05-1.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for a period determined by small-scale experiments and in-process monitoring (e.g., 2-6 hours). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a large volume of ice-cold water with vigorous stirring. The crude product should precipitate.
-
Neutralization and Filtration: Slowly add a saturated aqueous solution of sodium bicarbonate to the aqueous slurry until the pH is neutral. Collect the precipitated solid by filtration and wash the filter cake thoroughly with water until the washings are neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure this compound.
Data Summary
The following table provides a qualitative comparison of different acid catalysts commonly used in the Fischer indole synthesis for tetrahydrocarbazoles. The optimal choice for scale-up will depend on factors such as cost, safety, and ease of handling.
| Acid Catalyst | Typical Reaction Conditions | Advantages | Potential Scale-Up Challenges |
| Glacial Acetic Acid | Reflux (acts as both solvent and catalyst) | - Inexpensive- Readily available- Simple procedure | - Can require high temperatures- Potential for tar formation- Corrosive |
| Sulfuric Acid | Catalytic amount in a high-boiling solvent (e.g., ethanol, toluene) | - Strong acid, can lead to faster reaction times | - Highly corrosive- Difficult to control exotherm- Can promote charring and byproduct formation |
| Polyphosphoric Acid (PPA) | Used as both catalyst and solvent, often at elevated temperatures | - Effective for less reactive substrates | - Viscous and difficult to stir at large scale- Work-up can be challenging |
| p-Toluenesulfonic Acid (p-TSA) | Catalytic amount in a high-boiling solvent (e.g., toluene) | - Solid, easy to handle- Generally milder than sulfuric acid | - May require higher temperatures or longer reaction times |
| Lewis Acids (e.g., ZnCl₂) | Stoichiometric or catalytic amounts, often in a solvent | - Can offer different selectivity | - Often require anhydrous conditions- Metal waste disposal |
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: A streamlined workflow for the scale-up synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields in the Fischer indole synthesis.
Technical Support Center: Stability of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole in Solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of oxidation products.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the general chemistry of carbazole derivatives, potential degradation pathways may include:
-
Oxidation: The tetrahydrocarbazole ring is susceptible to oxidation, potentially leading to the formation of hydroperoxides and other oxidized species.
-
Photodegradation: Brominated carbazoles can undergo dehalogenation, oxidative cleavage, and hydroxylation upon exposure to light.
-
Hydrolysis: While the carbazole core is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although specific data for this compound is limited.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solutions, it is recommended to:
-
Store solutions in a cool, dark place.
-
Use amber vials or wrap containers in aluminum foil to protect from light.
-
For long-term storage, consider storing solutions at low temperatures (e.g., -20°C or -80°C), provided the compound is soluble and stable in the chosen solvent at these temperatures.
-
Use fresh, high-purity solvents for solution preparation.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for the quantification of any changes over time.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
-
Possible Cause: Poor solubility of the compound in the chosen solvent or a change in temperature affecting solubility.
-
Troubleshooting Steps:
-
Verify Solubility: Consult literature or perform solubility tests to ensure you are working within the solubility limits of the compound in your chosen solvent.
-
Solvent Selection: Consider using a more suitable solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for carbazole derivatives.
-
Temperature Control: Ensure the temperature of the solution is maintained, as a decrease in temperature can cause precipitation.
-
Sonication: Gentle sonication may help to redissolve the compound.
-
Issue 2: Inconsistent Experimental Results Over Time
-
Possible Cause: Degradation of the compound in your experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For long-duration experiments, it is advisable to prepare fresh working solutions daily from a stable stock solution.
-
Protect from Light: Ensure your experimental setup is protected from light, especially if working with photolabile compounds.
-
Control Temperature: Maintain a constant and appropriate temperature throughout your experiment.
-
pH Control: If your experimental medium is aqueous, ensure the pH is controlled and is in a range where the compound is stable.
-
Stability Check: Perform a stability check of your compound under the specific experimental conditions (solvent, temperature, pH) using an analytical method like HPLC.
-
Data Presentation
Currently, there is limited publicly available quantitative data specifically for the stability of this compound in various solutions. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions. The following table provides a template for summarizing such data.
Table 1: Template for Summarizing Stability Data of this compound
| Condition | Solvent | Concentration | Temperature (°C) | Duration | % Degradation | Degradation Products (if identified) |
| Acidic | Acetonitrile/0.1 M HCl | 1 mg/mL | 60 | 24h | Data to be generated | Data to be generated |
| Basic | Acetonitrile/0.1 M NaOH | 1 mg/mL | 60 | 24h | Data to be generated | Data to be generated |
| Oxidative | Acetonitrile/3% H₂O₂ | 1 mg/mL | 25 | 24h | Data to be generated | Data to be generated |
| Thermal | DMSO | 1 mg/mL | 80 | 24h | Data to be generated | Data to be generated |
| Photolytic | Acetonitrile | 1 mg/mL | 25 | ICH Q1B | Data to be generated | Data to be generated |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acids (e.g., Hydrochloric acid)
-
Bases (e.g., Sodium hydroxide)
-
Oxidizing agent (e.g., Hydrogen peroxide)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in Acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Interpreting Complex NMR Spectra of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound.
Problem 1: Poor resolution and broad peaks in the 1H NMR spectrum.
-
Possible Cause 1: Sample Concentration is too high.
-
Solution: High concentrations can lead to increased viscosity and intermolecular interactions, resulting in peak broadening. Prepare a more dilute sample (typically 5-10 mg in 0.6-0.7 mL of deuterated solvent for 1H NMR) and re-acquire the spectrum.
-
-
Possible Cause 2: Presence of paramagnetic impurities.
-
Solution: Paramagnetic materials, even in trace amounts, can cause significant line broadening. Ensure all glassware is scrupulously clean. If contamination is suspected, filtering the sample through a small plug of Celite or silica gel in a Pasteur pipette can help remove particulate matter.
-
-
Possible Cause 3: Inadequate shimming of the spectrometer.
-
Solution: The homogeneity of the magnetic field greatly affects spectral resolution. Re-shim the instrument, paying close attention to the lock signal. If automatic shimming is insufficient, manual shimming may be necessary.
-
-
Possible Cause 4: Poor solvent choice.
-
Solution: The sample may not be fully dissolved or could be aggregating in the chosen solvent. Ensure complete solubility. If issues persist, consider a different deuterated solvent such as DMSO-d6 or Acetone-d6, which have different solubilizing properties compared to the common CDCl3.
-
Problem 2: Difficulty in assigning aromatic proton signals due to complex splitting patterns.
-
Possible Cause 1: Second-order effects.
-
Solution: When the chemical shift difference between coupled protons is small (approaching their coupling constant), second-order effects can distort the expected splitting patterns, leading to complex multiplets. Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion in Hz and can simplify these patterns, making them appear more first-order.
-
-
Possible Cause 2: Overlapping signals.
-
Solution: The three aromatic protons in this compound can have very similar chemical shifts. Changing the deuterated solvent can alter the chemical shifts of the protons to varying extents, potentially resolving the overlap. Aromatic solvents like Benzene-d6 can induce significant shifts compared to Chloroform-d.
-
-
Possible Cause 3: Need for two-dimensional NMR.
-
Solution: A 2D COSY (Correlation Spectroscopy) experiment is invaluable for determining which protons are coupled to each other. Cross-peaks in the COSY spectrum will definitively link coupled protons, allowing for unambiguous assignment of the aromatic spin system.
-
Problem 3: The N-H proton signal is broad or not observed.
-
Possible Cause 1: Chemical exchange.
-
Solution: The N-H proton can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to a broad signal or its complete disappearance. To confirm, add a drop of D2O to the NMR tube, shake well, and re-acquire the 1H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity due to deuterium exchange.
-
-
Possible Cause 2: Quadrupolar broadening from the 14N nucleus.
-
Solution: The adjacent 14N nucleus has a quadrupole moment which can lead to broadening of the N-H proton signal. This is an inherent property of the molecule. Running the experiment at a slightly elevated temperature can sometimes sharpen the signal by increasing the rate of quadrupolar relaxation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The following table summarizes the approximate chemical shifts based on literature data. Note that actual values can vary depending on the solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| H-1, H-4 | ~ 2.6 - 2.7 | t | ~ 23 - 29 |
| H-2, H-3 | ~ 1.80 - 1.82 | m | ~ 23 - 29 |
| Aromatic CH | ~ 7.38 - 7.49 | m | ~ 111 - 126 |
| Aromatic C-Br | - | - | ~ 112 (predicted) |
| Aromatic C-N | - | - | ~ 135 (predicted) |
| Aromatic C-C | - | - | ~ 128 (predicted) |
| Aromatic C-H | - | - | ~ 111 - 126 |
| N-H | ~ 8.1 - 11.3 | br s | - |
Note: The descriptive nature of the available literature data necessitates providing ranges for some signals. The 13C chemical shift for the aromatic carbon bearing the bromine is predicted to be in the lower part of the aromatic region, while the carbons adjacent to the nitrogen will be further downfield.
Q2: How can I definitively assign the signals for the aliphatic protons at positions 1, 2, 3, and 4?
A2: While the protons at C1 and C4 are expected to be triplets and those at C2 and C3 a multiplet, a 2D COSY experiment is the most reliable method for assignment. You would expect to see a correlation between the H-1 triplet and the H-2 multiplet, and between the H-4 triplet and the H-3 multiplet. Furthermore, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal to its directly attached carbon, aiding in the assignment of the 13C spectrum as well.
Q3: What experimental parameters are recommended for acquiring a high-quality 13C NMR spectrum?
A3: Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a higher sample concentration is generally required (50-100 mg in 0.6-0.7 mL of solvent).[1] A greater number of scans will be necessary to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons (like the aromatic carbons attached to the bromine and nitrogen).
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for 1H NMR, or 50-100 mg for 13C NMR, into a clean, dry vial.[1]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the chosen solvent does not have residual peaks that overlap with signals of interest. Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool or Celite in a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the NMR spectrum of this compound.
Caption: Key structural features of this compound and their corresponding expected 1H NMR signals.
References
"overcoming solubility problems of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 6-bromo-2,3,4,9-tetrahydro-1H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic compound with a carbazole backbone. Such compounds are often characterized by low aqueous solubility due to their relatively nonpolar and rigid structure. Expect limited solubility in water and higher solubility in organic solvents.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
Polar aprotic solvents and some polar protic solvents are generally good starting points for dissolving carbazole derivatives. These can include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, alcohols like ethanol and methanol.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[1][2][3][4][5][6][7][8][9][10][11][12] Key strategies include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[5][6][8][10]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.[5][6][9]
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the compound.[5][13]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound.[2][5][9]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[1][3][5][8]
Troubleshooting Guide
Below are common issues encountered during the solubilization of this compound and recommended solutions.
Issue 1: The compound precipitates out of solution when an aqueous buffer is added to an organic stock solution.
-
Cause: This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the compound in the aqueous medium.
-
Solution:
-
Increase the co-solvent ratio: Gradually increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful of the tolerance of your experimental system to the organic solvent.
-
Use a different co-solvent: Some co-solvents may be more effective at lower concentrations. Experiment with alternatives like DMF or ethanol.
-
Employ a solubilizing excipient: Consider the addition of a surfactant or cyclodextrin to the aqueous buffer before adding the compound's stock solution.
-
Issue 2: The compound is not dissolving sufficiently in any single solvent for my experimental needs.
-
Cause: The intrinsic solubility of the compound in common laboratory solvents may be below the required concentration for your assay.
-
Solution:
-
Test solvent blends: Systematically test binary or ternary solvent systems. A small amount of a strong solvent like DMSO mixed with a less polar solvent might enhance solubility.
-
Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help overcome the activation energy barrier for dissolution. Always check the thermal stability of your compound first.
-
pH modification: If the compound has ionizable groups, adjusting the pH of the solvent can significantly improve solubility. Since the carbazole nitrogen is weakly basic, acidification might improve solubility.
-
Issue 3: The chosen solubilization method interferes with the downstream biological assay.
-
Cause: High concentrations of organic solvents, surfactants, or other excipients can be toxic to cells or interfere with enzyme activity.
-
Solution:
-
Determine the maximum tolerable excipient concentration: Run a vehicle control experiment to determine the highest concentration of the solvent or excipient that does not affect your assay.
-
Explore alternative formulation strategies: If co-solvents are problematic, investigate lipid-based formulations or nanoparticle suspensions, which can sometimes be more biocompatible.[1][2][3]
-
Reduce particle size: Techniques like micronization can improve the dissolution rate without the need for potentially interfering excipients.[3][8]
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility Range (mg/mL) |
| Water | Aqueous | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 25 |
| Dimethylformamide (DMF) | Polar Aprotic | > 20 |
| Ethanol | Polar Protic | 1 - 5 |
| Methanol | Polar Protic | 0.5 - 2 |
| Dichloromethane (DCM) | Nonpolar | 5 - 15 |
| Chloroform | Nonpolar | 5 - 15 |
Note: These are estimated values based on the general properties of carbazole derivatives and should be experimentally confirmed.
Table 2: Example Co-solvent Systems for Enhancing Aqueous Solubility
| Co-solvent | Aqueous System | Co-solvent:Aqueous Ratio (v/v) | Expected Solubility Improvement |
| DMSO | Water | 1:9 | 10- to 50-fold |
| Ethanol | Water | 2:8 | 5- to 20-fold |
| PEG 400 | Water | 3:7 | 20- to 100-fold |
Note: The optimal ratio will depend on the final desired concentration and should be determined empirically.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
To a vortexing tube of your aqueous buffer (e.g., PBS), add the DMSO stock solution dropwise to achieve the desired final concentration of the compound.
-
Ensure the final concentration of DMSO is below the tolerance limit of your experimental system (typically <1% for cell-based assays).
-
Visually inspect for any precipitation. If precipitation occurs, the final concentration of the compound or the co-solvent may need to be adjusted.
Protocol 2: Solubilization using pH Adjustment
-
Prepare a suspension of this compound in water or a low-ionic-strength buffer.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring continuously.
-
Monitor the pH and observe for dissolution of the solid.
-
Once the compound is dissolved, the pH can be carefully adjusted back towards the desired experimental pH, but be aware that the compound may precipitate if it is no longer ionized.
Protocol 3: Solubilization using Cyclodextrin Complexation
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved compound.
-
The concentration of the solubilized compound in the clear supernatant can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Strategies for improving compound solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and Its Analogs
This guide provides a comprehensive comparison of the biological activities of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its structurally related analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a consolidated overview of anticancer, neuroprotective, and antimicrobial properties based on available experimental data.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of this compound and its analogs. The data has been compiled from various studies to provide a comparative perspective. It is important to note that variations in experimental conditions can influence the results.
Anticancer Activity
The cytotoxic effects of carbazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 3,6-Dibromo-9-ethylcarbazole | A549 (Lung Carcinoma) | 15.69 ± 1.12 | [1] |
| HCT-116 (Colon Carcinoma) | 13.68 ± 0.95 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 19.13 ± 1.33 | [1] | |
| 6-Bromo-9-tert-butoxycarbonyl-1,4-dimethyl-9H-carbazole | Various | Not specified, but noted as a reactive intermediate for anticancer agents. | [2] |
| Substituted 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones | Various | Potent dual inhibitors of Wee1 and Chk1 kinases. | [3] |
Neuroprotective Activity
Carbazole derivatives have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases. Their efficacy is often assessed by their ability to protect neuronal cells from various toxins.
| Compound/Analog | Assay | Result | Reference |
| This compound | Data Not Available | - | - |
| 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives | Anti-prion activity in TSE-infected cells | Some derivatives were 8 times more effective than the lead compound. | |
| Carbazole derivatives | Protection against H2O2-induced cytotoxicity in Neuro2a cells | Compound 13 showed protective effects. | [4] |
Antimicrobial Activity
The antimicrobial potential of carbazole derivatives has been investigated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone | Various bacteria | Pronounced antibacterial activity | [5] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 30 | [6] |
| S. pyogenes ATCC 19615 | 40 | [6] | |
| 3,6-dibromocarbazole derivative | S. aureus strains | 0.6–4.6 nmol/ml | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of this compound and its analogs, based on established methods in the literature.
Synthesis of this compound
The Fischer indole synthesis is a widely employed method for the synthesis of the tetrahydrocarbazole scaffold.[7]
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid or other suitable acid catalyst
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 4-bromophenylhydrazine hydrochloride and a slight excess of cyclohexanone is prepared in a suitable solvent, such as glacial acetic acid.
-
The reaction mixture is heated under reflux for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the carbazole derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Signaling Pathway Visualization
Carbazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[8][9] This pathway involves the activation of caspases, leading to programmed cell death.
Caption: Mitochondrial apoptotic pathway induced by carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N-6 substituted analogues of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of Wee1 and Chk1 checkpoint kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells | MDPI [mdpi.com]
- 5. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]
- 6. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 6-Bromo- and 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two halogenated tetrahydrocarbazole derivatives: 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and 6-chloro-2,3,4,9-tetrahydro-1H-carbazole. The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a halogen atom at the C6 position can significantly modulate the pharmacological properties of the molecule. This guide synthesizes the available experimental data to offer a comparative overview of these two compounds, details the experimental protocols for the activities discussed, and visualizes a key signaling pathway.
Comparative Analysis of Biological Activities
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A Selective SIRT1 Inhibitor
The chlorinated analog, particularly its carboxamide derivative, has been identified as a potent and selective inhibitor of Sirtuin 1 (SIRT1).[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene expression, metabolism, and aging.[1] Inhibition of SIRT1 is a therapeutic strategy being explored for various diseases, including cancer and neurodegenerative disorders. The 6-chloro-tetrahydrocarbazole scaffold has been highlighted for its potential in the development of anti-inflammatory and insulin-sensitizing agents.
This compound: Potential as a Cytotoxic and Antimicrobial Agent
Bromo-substituted carbazole derivatives have been investigated for a range of biological activities, including cytotoxic and antimicrobial effects. While specific data for the this compound is limited, related bromo-carbazole compounds have demonstrated notable activity. For instance, various carbazole derivatives have shown cytotoxic effects against human cancer cell lines, and the presence of a halogen is often considered to enhance this activity. Furthermore, certain bromo-substituted carbazoles have been synthesized and evaluated for their antibacterial properties. These findings suggest that the 6-bromo analog holds promise as a scaffold for the development of new anticancer and antimicrobial agents.
Data Presentation: A Summary of Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activities of the two compounds. It is important to note that the activities and the specific derivatives tested are different, precluding a direct comparison of potency.
| Compound/Derivative | Target/Activity | Cell Line/Organism | Quantitative Data (IC50/MIC) |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | SIRT1 Inhibition | - | IC50: 60-100 nM |
| Various Bromo-Carbazole Derivatives | Cytotoxicity | Various Cancer Cell Lines | Activity reported, specific IC50 for 6-bromo analog not available |
| Various Bromo-Carbazole Derivatives | Antimicrobial Activity | Various Bacteria | Activity reported, specific MIC for 6-bromo analog not available |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data for bromo-derivatives are qualitative based on studies of similar compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.
SIRT1 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against SIRT1.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
96-well microplates
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualization
The following diagrams illustrate the known signaling pathway for the 6-chloro-tetrahydrocarbazole derivative and a general experimental workflow.
References
Halogenated Tetrahydrocarbazoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of this scaffold has emerged as a key strategy to modulate potency and selectivity against various biological targets. This guide provides a comparative overview of the structure-activity relationships (SAR) of halogenated tetrahydrocarbazoles, focusing on their anticancer, antifungal, and antibacterial properties. The information is compiled from various studies to offer a comprehensive perspective for researchers in drug discovery and development.
Comparative Biological Activity of Halogenated Tetrahydrocarbazoles
The introduction of halogen atoms at different positions of the tetrahydrocarbazole nucleus significantly influences its biological activity. The following tables summarize the quantitative data from various studies, showcasing the impact of halogenation on the anticancer, antifungal, and antibacterial efficacy of these compounds.
Anticancer Activity
The cytotoxicity of halogenated tetrahydrocarbazoles has been evaluated against several cancer cell lines. The data suggests that the type and position of the halogen substituent are critical for activity.
| Compound/Derivative | Halogen (Position) | Cell Line | Activity (IC₅₀) | Reference |
| 4-chlorophenylpiperazine derivative | Chloro | MCF-7 | 7.24 nM | [1] |
| 6-bromo-4-iodoindole | Bromo, Iodo | S. aureus | 20–30 µg/mL | [2] |
| 4-bromo-6-chloroindole | Bromo, Chloro | S. aureus | 20–30 µg/mL | [2] |
Note: While not a tetrahydrocarbazole, these halogenated indole derivatives provide insight into the antimicrobial potential of the halogenated indole core.
Antifungal Activity
Halogenated tetrahydrocarbazoles have also shown promise as antifungal agents. The minimum inhibitory concentration (MIC) is a common measure of antifungal potency.
| Compound/Derivative | Halogen (Position) | Fungal Strain | Activity (MIC) | Reference |
| CAR-8 | Unspecified | Candida albicans | 2-4 µg/mL | [3] |
Antibacterial Activity
The antibacterial properties of halogenated tetrahydrocarbazoles and related indole compounds have been investigated against various bacterial strains.
| Compound/Derivative | Halogen (Position) | Bacterial Strain | Activity (MIC) | Reference |
| Dibromo-1,2,3,4-tetrahydrocarbazole | Bromo (positions unspecified) | Not specified | Active | [4] |
| 6-bromo-4-iodoindole | Bromo, Iodo | S. aureus | 20–30 µg/mL | [2] |
| 4-bromo-6-chloroindole | Bromo, Chloro | S. aureus | 20–30 µg/mL | [2] |
Note: While not a tetrahydrocarbazole, these halogenated indole derivatives provide insight into the antimicrobial potential of the halogenated indole core.
Key Structure-Activity Relationship (SAR) Insights
The collective data from various studies on halogenated tetrahydrocarbazoles and related structures reveal several key SAR trends:
-
Position of Halogenation: The specific position of the halogen atom on the carbazole ring is a critical determinant of biological activity. For instance, substitution at the 6-position has been explored for antimicrobial and anticancer activities.
-
Type of Halogen: The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) significantly impacts the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn influence its interaction with biological targets. Generally, increasing the size and lipophilicity (from F to I) can lead to enhanced activity, although this is not a universal rule and is target-dependent.
-
Multiple Halogenations: The presence of multiple halogen atoms, as seen in some of the active indole derivatives, can lead to potent antimicrobial activity. The combination of different halogens (e.g., bromo and iodo, or bromo and chloro) appears to be a successful strategy for enhancing efficacy.[2]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies of halogenated tetrahydrocarbazoles.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (halogenated tetrahydrocarbazoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the absorbance (optical density) in each well.
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the general workflow for a structure-activity relationship study of halogenated tetrahydrocarbazoles.
Caption: Workflow for SAR studies of halogenated tetrahydrocarbazoles.
This guide provides a foundational understanding of the structure-activity relationships of halogenated tetrahydrocarbazoles. The presented data and methodologies can aid researchers in the design and development of novel therapeutic agents based on this versatile scaffold. Further systematic studies are warranted to fully elucidate the complex interplay between halogen substitution patterns and biological activity.
References
- 1. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9 H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]
In Vitro Validation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole as a Potential Antibacterial Agent: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Carbazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[1][2] This guide provides a comparative analysis of the potential antibacterial efficacy of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, evaluated through in vitro methodologies. Due to the limited publicly available data on this specific compound, this guide leverages findings on structurally related bromo- and tetrahydro-carbazole derivatives to extrapolate its potential activity. The performance of these carbazole analogs is compared against established antibiotic agents.
General Workflow for In Vitro Antibacterial Assessment
A systematic approach is employed to evaluate the antibacterial properties of a test compound in a laboratory setting. The typical workflow begins with initial screening to determine the minimum inhibitory concentration (MIC), followed by more detailed characterization of its bactericidal or bacteriostatic effects and its ability to inhibit biofilm formation.
Comparative Analysis of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the in vitro potency of an antibacterial agent, representing the lowest concentration that inhibits the visible growth of a microorganism.[3] The following table summarizes the MIC values for various carbazole derivatives and standard antibiotics against common Gram-positive and Gram-negative bacteria.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Carbazole Derivatives | |||
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 | |
| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 | |
| Carbazole Alkaloid (from Murraya koenigii) | Staphylococcus aureus | 25 | [4] |
| Carbazole Alkaloid (from Murraya koenigii) | Escherichia coli | >100 | [5] |
| Mahanimbine (Carbazole Alkaloid) | Staphylococcus aureus (Antibiotic Resistant) | 25 | [1] |
| Girinimbine (Carbazole Alkaloid) | Bacillus cereus | 3.4 µM | [5] |
| 2,6-dibromo-1,2,3,4-tetrahydrocarbazole | General Antibacterial Activity | Good | [6][7] |
| 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone | General Antibacterial Activity | Pronounced | [8] |
| Standard Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [9][10][11][12] |
| Ciprofloxacin | Escherichia coli | 3.9 | |
| Ciprofloxacin | Pseudomonas aeruginosa | 2 to >64 | [13] |
| Amoxicillin | Bacillus subtilis | 62.5 | |
| Amoxicillin/clavulanic acid | Escherichia coli | >16 (Resistant) | [14] |
| Chloramphenicol | Pseudomonas aeruginosa | 4 to >64 | [13][15][16][17][18] |
Note: Data for this compound is not available. The activity of related bromo- and tetrahydro-carbazole derivatives suggests potential antibacterial properties.
Experimental Protocols
Standardized protocols are essential for the reproducibility and comparison of in vitro antibacterial data. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in a liquid medium.[3][19][20][21]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The test compound is serially diluted (typically two-fold) in CAMHB across the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[22][23][24][25][26]
Materials:
-
Bacterial culture
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Growth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to flasks containing the test compound at different multiples of its MIC. A growth control without the compound is also included.
-
Incubation and Sampling: The flasks are incubated in a shaking incubator at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The collected samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[24]
Anti-Biofilm Assay: Crystal Violet Method
This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.[27][28][29][30][31]
Materials:
-
96-well tissue culture treated plates
-
Bacterial culture
-
Growth medium (e.g., Tryptic Soy Broth with glucose)
-
Test compound
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Biofilm Formation: A diluted bacterial culture is added to the wells of a 96-well plate, with or without the test compound, and incubated for 24-48 hours to allow biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The stain bound to the biofilm is solubilized with 30% acetic acid or 95% ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a plate reader (typically at 570-595 nm), which is proportional to the biofilm biomass.
Potential Mechanism of Action of Carbazole Derivatives
While the precise mechanism of action for this compound is yet to be elucidated, studies on other carbazole derivatives suggest several potential antibacterial pathways. These include the disruption of the bacterial cell membrane integrity, leading to the leakage of cytoplasmic contents, and the inhibition of essential enzymes like dihydrofolate reductase (DHFR).
Conclusion
While direct experimental data on the antibacterial activity of this compound remains to be published, the available literature on structurally similar bromo- and tetrahydro-carbazole derivatives indicates a promising potential for this compound class as a source of new antibacterial agents. The consistent activity of various carbazole alkaloids against both Gram-positive and, in some cases, Gram-negative bacteria underscores the value of this scaffold in antimicrobial drug discovery. Further in vitro validation, following the standardized protocols outlined in this guide, is imperative to ascertain the specific antibacterial spectrum and potency of this compound and to elucidate its precise mechanism of action. Such studies will be a critical step in determining its potential for future development as a therapeutic agent.
References
- 1. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. wjpr.net [wjpr.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]
- 9. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scirp.org [scirp.org]
- 14. Epidemiological Survey of Amoxicillin-Clavulanate Resistance and Corresponding Molecular Mechanisms in Escherichia coli Isolates in France: New Genetic Features of blaTEM Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MICs of rifampicin and chloramphenicol for mucoid Pseudomonas aeruginosa strains are lower when human lactoferrin is present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The resistance of Pseudomonas aeruginosa to chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]
- 19. protocols.io [protocols.io]
- 20. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. emerypharma.com [emerypharma.com]
- 25. actascientific.com [actascientific.com]
- 26. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 27. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Crystal violet assay [bio-protocol.org]
- 29. ableweb.org [ableweb.org]
- 30. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 31. bmglabtech.com [bmglabtech.com]
Navigating the Cytotoxic Landscape of Tetrahydrocarbazoles: A Comparative Guide to 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cytotoxic properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives and related compounds. While direct comparative studies on a comprehensive series of this compound derivatives are limited in publicly accessible literature, this guide synthesizes available data on structurally similar tetrahydrocarbazole and bromo-carbazole analogues to provide valuable insights into their potential as anticancer agents.
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer properties. The introduction of a bromine atom and the saturation of one of the aromatic rings to form a tetrahydrocarbazole moiety can significantly influence the cytotoxic profile of these molecules. This guide aims to provide a clear, data-driven overview of the cytotoxic efficacy of this class of compounds against various cancer cell lines, detail the experimental methodologies for evaluation, and explore potential mechanisms of action.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for a selection of tetrahydrocarbazole and bromo-substituted carbazole derivatives against various human cancer cell lines. This data, collated from multiple studies, allows for an indirect comparison of the potential efficacy of this compound derivatives.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thioamide Substituted Tetrahydrocarbazoles | MCF-7 | Breast Adenocarcinoma | ~5-10 | [1] |
| HCT116 | Colorectal Carcinoma | ~5-15 | [1] | |
| A549 | Lung Carcinoma | ~10-20 | [1] | |
| Palindromic Carbazole Derivatives (e.g., 3,6-Di(2-furyl)-9H-carbazole) | HCT-116 | Colorectal Carcinoma | 0.48 ± 0.06 | [2] |
| U-87 MG | Glioblastoma | 2.19 ± 0.30 | [2] | |
| A549 | Lung Carcinoma | < 1 | [2] | |
| 6-Bromoquinazoline Derivatives | MCF-7 | Breast Adenocarcinoma | 0.53 - 1.95 | [3][4] |
| SW480 | Colorectal Adenocarcinoma | 0.53 - 46.6 | [3][4] |
Experimental Protocols
The evaluation of the cytotoxic effects of these carbazole derivatives typically relies on well-established in vitro assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (this compound derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
The culture medium from the wells is replaced with the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO alone.
3. Incubation:
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by this compound derivatives are still under investigation, studies on related carbazole compounds suggest several potential mechanisms through which they exert their cytotoxic effects. A common pathway involves the induction of apoptosis (programmed cell death).
Recent research on novel 3,6-amide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles indicates that these compounds can activate processes leading to DNA damage and disruption of mitochondrial function, key events in the apoptotic cascade.[1] Furthermore, some carbazole derivatives have been shown to induce apoptosis in breast cancer cells by activating the caspase pathway.
The diagram below illustrates a generalized apoptotic pathway that may be triggered by cytotoxic carbazole derivatives. This often involves the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of executioner caspases and subsequent cell death.
References
- 1. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"head-to-head comparison of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole with known kinase inhibitors"
A detailed analysis for researchers, scientists, and drug development professionals on the potential kinase inhibitory profile of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole against a panel of known kinase inhibitors.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology. The carbazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Natural products like Staurosporine, an indolocarbazole, exhibit potent but broad kinase inhibition.[2] This has spurred the development of more selective synthetic carbazole derivatives. This guide provides a comparative look at the well-established kinase inhibitors Staurosporine, Sunitinib, and Sorafenib, and explores the potential of this compound as a kinase inhibitor based on the activity of structurally related compounds.
While direct experimental data on the kinase inhibitory activity of this compound is not currently available in the public domain, the known activity of other carbazole derivatives suggests its potential as a valuable scaffold for developing novel kinase inhibitors.
Comparative Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine, Sunitinib, and Sorafenib against a panel of protein kinases. These values highlight the potency and selectivity profiles of these established drugs.
| Kinase Target | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| Serine/Threonine Kinases | |||
| PKCα | 0.7[2] | - | - |
| PKA | 7[2] | - | - |
| PKG | 8.5[2] | - | - |
| Raf-1 | - | - | 6 |
| B-Raf | - | - | 22 |
| B-Raf (V600E) | - | - | 38 |
| Tyrosine Kinases | |||
| p60v-src | 6[3] | - | - |
| CaM Kinase II | 20[3] | - | - |
| VEGFR1 | - | - | 26 |
| VEGFR2 | - | 80[4] | 90 |
| VEGFR3 | - | - | 20 |
| PDGFRβ | - | 2[4] | 57 |
| c-Kit | - | - | 68 |
| FLT3 | - | 50 (ITD), 30 (Asp835)[4] | 58 |
| RET | - | - | 43 |
Absence of a value is denoted by "-".
Kinase Inhibitory Potential of the Tetrahydrocarbazole Scaffold
While specific IC50 values for this compound are not available, several studies on related carbazole derivatives demonstrate their potential as kinase inhibitors. The table below presents data on some of these structurally analogous compounds.
| Compound | Target Kinase(s) | Reported Activity |
| Indolo[2,3-a]pyrrolo[3,4-c]carbazoles | CDK4 | More potent than bis-indolylmaleimide counterparts[5] |
| Rebeccamycin Analogs | Chk1 | Potent inhibition[6] |
| Gö 6976 (Indolocarbazole) | PKCα, PKCβ1 | Nanomolar inhibition[7] |
| 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivatives | Wee1 | Potent and selective inhibition[8] |
Experimental Protocols
A standard methodology for determining the in vitro kinase inhibitory activity of a compound is crucial for generating reliable and comparable data. Below is a generic protocol for a luminescence-based kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based ADP detection kit
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
Add the test compound dilutions to the wells of the 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the kinase to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase-luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the controls.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Kinase Inhibition and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for kinase inhibitor profiling.
Caption: A simplified diagram of a generic receptor tyrosine kinase signaling cascade.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Discussion and Future Directions
The data presented for Staurosporine, Sunitinib, and Sorafenib illustrate the varied potency and selectivity profiles of established kinase inhibitors. Staurosporine is a powerful but non-selective inhibitor, making it a useful research tool but a challenging therapeutic agent. Sunitinib and Sorafenib, on the other hand, are multi-targeted inhibitors with profiles directed against kinases involved in angiogenesis and tumor cell proliferation.
The carbazole scaffold is a recurring motif in kinase inhibitors. The rigid, planar structure of the carbazole nucleus is well-suited for interaction with the ATP-binding pocket of kinases. The inhibitory activities of various substituted carbazoles, including indolocarbazoles and pyrrolocarbazoles, against kinases like CDKs, Chk1, PKC, and Wee1, strongly suggest that the simpler this compound also possesses the potential for kinase inhibition. The bromine atom at the 6-position can serve as a point for further chemical modification to enhance potency and selectivity.
The immediate and most critical next step is to perform in vitro kinase screening of this compound against a broad panel of kinases. This will provide the necessary quantitative data to understand its inhibitory profile and potential as a lead compound for the development of novel kinase inhibitors. Subsequent structure-activity relationship (SAR) studies can then be undertaken to optimize its potency and selectivity for specific kinase targets.
Conclusion
While direct experimental evidence is pending, the chemical structure of this compound, combined with the well-documented activity of the broader carbazole family of compounds against various protein kinases, provides a strong rationale for its investigation as a novel kinase inhibitor. The comparative data for established inhibitors and the detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other promising compounds in the field of kinase-targeted drug discovery. The imperative next step is the empirical determination of its kinase inhibition profile to unlock its therapeutic potential.
References
- 1. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on cyclin-dependent kinase inhibitors: indolo-[2,3-a]pyrrolo[3,4-c]carbazoles versus bis-indolylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebeccamycin derivatives as dual DNA-damaging agents and potent checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione inhibitors of the checkpoint kinase Wee1. Structure-activity relationships for chromophore modification and phenyl ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel inhibitor class is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of inhibitors built upon the 6-bromo-2,3,4,9-tetrahydro-1H-carbazole scaffold. Due to the limited availability of comprehensive screening data for this specific scaffold, this guide draws upon published data from closely related carbazole and tetrahydrocarbazole analogs to construct a representative profile and comparison with alternative inhibitors.
The 1,2,3,4-tetrahydrocarbazole framework is a recognized privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and natural alkaloids. These compounds have demonstrated a range of inhibitory activities, including the potential to act as protein kinase inhibitors. The introduction of a bromine atom at the 6-position can significantly influence the compound's electronic properties and its interaction with target proteins, potentially altering its potency and selectivity.
Comparative Inhibitory Activity
To illustrate the potential cross-reactivity of this inhibitor class, we present data from functionally and structurally related carbazole derivatives. The following tables summarize the inhibitory concentrations (IC50) against various kinases and other cellular targets. This allows for a direct comparison of potency and selectivity.
Table 1: Kinase Inhibition Profile of Representative Carbazole-Based Inhibitors
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| Pyrrolo[3,4-c]carbazole Analog 1 | Wee1 | 0.057 | Staurosporine | PKC | 0.001 |
| Pyrrolo[3,4-c]carbazole Analog 1 | Chk1 | >10 | Staurosporine | PKA | 0.007 |
| Wiskostatin (Dibromo-carbazole) | N-WASP | 3.44 (R-isomer) | PD-0332991 | Cdk4/6 | 0.011 |
| Wiskostatin (Dibromo-carbazole) | Dynamin I | 20.7 |
Data for Pyrrolo[3,4-c]carbazole analogs are representative of potent and selective Wee1 inhibitors from this class. Wiskostatin data highlights potential off-target activity.
Table 2: Off-Target Profile of a Representative Dibromo-Carbazole Analog (Wiskostatin)
| Compound | Off-Target | Assay Type | IC50 (µM) | Notes |
| Wiskostatin | Dynamin I | GTPase Activity | 20.7 | Wiskostatin is a known inhibitor of the N-WASP actin remodeling complex.[1] |
| (S)-enantiomer | Clathrin-Mediated Endocytosis | In-cell assay | 2.3 | Highlights potential for effects on cellular trafficking.[1] |
| (R)-enantiomer | Clathrin-Mediated Endocytosis | In-cell assay | 2.1 | Highlights potential for effects on cellular trafficking.[1] |
Experimental Methodologies
The determination of an inhibitor's cross-reactivity profile relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays typically employed in kinase inhibitor profiling.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a panel of protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection
-
Kinase assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well microplates
-
Phosphoric acid (to stop the reaction)
-
Filter paper or beads for capturing the phosphorylated substrate
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated ATP.
-
Detection: Quantify the amount of incorporated phosphate using a scintillation counter (for radiolabeled ATP) or other detection methods.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context: G2/M Cell Cycle Checkpoint
Carbazole-based compounds have been identified as inhibitors of key kinases involved in cell cycle regulation. The G2/M checkpoint, for instance, is a critical control point that prevents cells from entering mitosis with damaged DNA. Wee1 and Chk1 are crucial kinases in this pathway. Potent and selective inhibitors of these kinases are of significant interest in oncology.
Conclusion
While a comprehensive cross-reactivity profile for inhibitors based on the this compound scaffold is not yet publicly available, analysis of closely related analogs suggests that this class of compounds holds promise as potent and potentially selective kinase inhibitors. The data presented from pyrrolo[3,4-c]carbazole and dibromo-carbazole derivatives indicate that modifications to the carbazole core can yield compounds with high affinity for specific targets, such as the Wee1 kinase, but also highlight the potential for off-target effects, for instance, on dynamin.
For drug development professionals, these findings underscore the importance of comprehensive kinase profiling and off-target screening when evaluating novel inhibitors based on the this compound scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such studies, ultimately facilitating the development of more effective and safer therapeutic agents.
References
Unveiling the Action of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives. Drawing upon available experimental data, we explore its standing against alternative compounds in the realms of anticancer and neuroprotective activities.
The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, and its close analogs have emerged as promising candidates for therapeutic development. This guide synthesizes the current understanding of their mechanism of action, supported by experimental data, to inform further research and development.
Anticancer Potential: Targeting Cellular Proliferation
Carbazole derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[2]
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of various carbazole derivatives, providing a comparative landscape for this compound analogs.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 10 (Carbazole-oxadiazole derivative) | HepG2 (Liver) | MTT | 7.68 | [3] |
| HeLa (Cervical) | MTT | 10.09 | [3] | |
| MCF-7 (Breast) | MTT | 6.44 | [3] | |
| Compound 9 (Carbazole derivative) | HeLa (Cervical) | MTT | 7.59 | [3] |
| Compound 3 (Tetrahydrocarbazole derivative) | Calu1 (Lung) | Not Specified | 0.0025 | [4] |
| Carbazole Derivative 4 | MDA-MB-231 (Breast) | Not Specified | 0.73 ± 0.74 | [2] |
| Carbazole Derivative 3 | MDA-MB-231 (Breast) | Not Specified | 1.44 ± 0.97 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Carbazole derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The carbazole derivatives are serially diluted in the culture medium and added to the wells. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.[5]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[5]
-
Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
A potential mechanism for the anticancer activity of carbazole derivatives involves the induction of apoptosis through the intrinsic pathway.
Neuroprotective Potential: A Focus on Cholinesterase Inhibition
Derivatives of the tetrahydrocarbazole scaffold have also been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease.[6] One of the key mechanisms explored is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.
Comparative Cholinesterase Inhibitory Activity
The following table presents the cholinesterase inhibitory activity of various tetrahydrocarbazole derivatives.
| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (Compound 3) | AChE | - | Selective for AChE | [6] |
| BChE | - | [6] | ||
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (Compound 4) | AChE | - | Selective for AChE | [6] |
| BChE | - | [6] | ||
| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (Compound 17) | AChE | - | Selective for AChE | [6] |
| BChE | - | [6] | ||
| Donepezil (Standard Drug) | AChE | - | - | [6] |
| BChE | - | [6] |
Note: Specific IC50 values were not provided in the abstract, but the compounds were identified as selective AChE inhibitors.
Experimental Protocol: Ellman's Method for Cholinesterase Activity
Ellman's method is a widely used, simple, and rapid colorimetric assay to determine cholinesterase activity.
Principle: The assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Purified acetylcholinesterase or butyrylcholinesterase
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide or Butyrylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Test compounds (carbazole derivatives)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: The cholinesterase enzyme is added to the wells to initiate the reaction.
-
Substrate Addition: The substrate (acetylthiocholine or butyrylthiocholine) is added to start the enzymatic reaction.
-
Absorbance Measurement: The change in absorbance is monitored continuously at 412 nm over a period of time.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated.
Conclusion
The available evidence suggests that this compound and its derivatives represent a versatile scaffold with significant potential in both oncology and neurodegenerative disease research. While a definitive mechanism of action for the parent compound remains to be fully elucidated, studies on its analogs point towards promising avenues involving the induction of apoptosis in cancer cells and the inhibition of cholinesterases for neuroprotection. The comparative data and experimental protocols provided in this guide aim to facilitate further investigation into this promising class of compounds, ultimately paving the way for the development of novel therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these carbazole derivatives for specific therapeutic targets.
References
- 1. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
Comparative Guide to the Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole: An Evaluation of Reproducibility
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of substituted carbazole derivatives is of paramount importance due to their wideranging biological activities. Among these, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole serves as a crucial intermediate for various pharmacologically active compounds. The reproducibility of its synthesis is a critical factor for reliable production and further derivatization. This guide provides an objective comparison of the most common methods for the synthesis of this compound, with a focus on their reproducibility, supported by available experimental data.
Comparison of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through classical acid-catalyzed cyclization reactions, namely the Fischer indole synthesis and its variant, the Borsche-Drechsel cyclization. More contemporary approaches, such as palladium-catalyzed C-N bond formation, offer alternative routes. The choice of method can significantly impact the yield, purity, and overall reproducibility of the synthesis.
| Method | Key Reactants | Catalyst/Reagent | Typical Reaction Conditions | Reported Yield (%) | Key Reproducibility Considerations |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine hydrochloride, Cyclohexanone | Brønsted or Lewis acids (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂) | Heating/Reflux | 30-88% (for analogous tetrahydrocarbazoles) | Acid choice is critical; potential for side reactions and product decomposition with strong acids and prolonged heating.[1][2][3] |
| Borsche-Drechsel Cyclization | 4-Bromophenylhydrazine, Cyclohexanone | Acid catalyst (e.g., glacial acetic acid) | Heating/Reflux | Generally good, though specific yields for the bromo-derivative are not widely reported. | Similar to Fischer indole synthesis; control of temperature and reaction time is crucial for minimizing byproducts.[4][5] |
| Palladium-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig Amination) | 1-Bromo-4-halobenzene derivative, Cyclohexanone-derived enamine/enolate | Palladium catalyst and ligand | Varies depending on catalyst system | Potentially high, but specific data for this intramolecular cyclization is limited. | Catalyst and ligand selection are critical; reaction conditions are generally milder but may require inert atmosphere and anhydrous solvents. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis
This method is a widely used approach for the synthesis of indole and its derivatives.[6] The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-bromophenylhydrazine and cyclohexanone.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in glacial acetic acid.
-
Add cyclohexanone to the solution.
-
Heat the mixture to reflux for a specified period (typically ranging from 30 minutes to a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Borsche-Drechsel Cyclization
A variation of the Fischer indole synthesis, the Borsche-Drechsel cyclization specifically leads to the formation of tetrahydrocarbazoles.[4]
Materials:
-
4-Bromophenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
Combine 4-bromophenylhydrazine and cyclohexanone in glacial acetic acid in a round-bottom flask.
-
Heat the reaction mixture under reflux. The reaction is often rapid.
-
After the reaction is complete (monitored by TLC), cool the mixture to allow the product to crystallize.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Further purification can be achieved by recrystallization.
Protocol 3: Palladium-Catalyzed Intramolecular C-N Coupling (Conceptual)
While specific examples for the direct synthesis of this compound via an intramolecular Buchwald-Hartwig amination are not extensively detailed in the literature, this approach represents a modern alternative. The general principle involves the formation of a C-N bond between an aryl halide and an amine within the same molecule, catalyzed by a palladium complex.
Conceptual Reactants:
-
A precursor molecule containing both a 2-aminocyclohexenyl moiety and a 4-bromophenyl group, appropriately linked.
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
General Procedure (Hypothetical):
-
To a solution of the precursor in an anhydrous solvent, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Heat the reaction mixture to the required temperature and monitor its progress.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Reproducibility and Potential Challenges
The reproducibility of the Fischer indole and Borsche-Drechsel syntheses can be influenced by several factors:
-
Acid Strength and Concentration: The choice and amount of acid catalyst are critical. While strong acids can promote the reaction, they can also lead to undesired side reactions, such as polymerization or degradation of the product, thereby reducing the yield and purity.[3]
-
Reaction Temperature and Time: Overheating or prolonged reaction times can lead to the formation of impurities. Careful optimization and monitoring are necessary to achieve consistent results.
-
Purity of Starting Materials: The purity of the 4-bromophenylhydrazine and cyclohexanone is important for obtaining a clean product.
For palladium-catalyzed methods , reproducibility hinges on:
-
Catalyst and Ligand Choice: The efficiency of the reaction is highly dependent on the specific palladium precursor and phosphine ligand used.
-
Reaction Conditions: These reactions are often sensitive to air and moisture, requiring the use of an inert atmosphere and anhydrous solvents for reproducible outcomes.
-
Substrate Purity: Impurities in the starting material can poison the catalyst and inhibit the reaction.
Visualizing the Synthetic Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
References
Benchmarking 6-bromo-2,3,4,9-tetrahydro-1H-carbazole Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational compound 6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives against current standard-of-care drugs in three key therapeutic areas: Alzheimer's disease, Human Papillomavirus (HPV) infection, and bacterial skin infections. The comparison is based on available in vitro data and is intended to provide a benchmark for future research and development.
Executive Summary
Carbazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide focuses on this compound, a synthetic derivative, and evaluates its potential by comparing its performance metrics with established therapeutic agents. While direct quantitative data for the parent compound is limited in some areas, data from closely related derivatives provide valuable insights into its potential efficacy.
Data Presentation: Comparative Performance Analysis
The following tables summarize the available quantitative data for this compound derivatives against standard-of-care drugs.
Table 1: Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
| Compound | Target | IC50 Value | Standard of Care |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Data Not Available | Yes |
| Donepezil | Acetylcholinesterase (AChE) | ~12.3 nM - 7.6 nM[1] | Yes |
| Rivastigmine | Acetylcholinesterase (AChE) | Data Not Available | Yes |
| Galantamine | Acetylcholinesterase (AChE) | ~410 nM | Yes |
Note: While a study on 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors exists, specific IC50 values for the 6-bromo derivative were not found in the available literature. 6-Amino-2,3,4,9-tetrahydro-1H-carbazole was identified as a selective AChE inhibitor in the aforementioned study, but without a specific IC50 value reported in the abstract.
Table 2: Antiviral Activity Against Human Papillomavirus (HPV)
| Compound | Target/Assay | IC50 Value | Standard of Care |
| (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine | HPV (W12 antiviral assay) | Low nanomolar range | N/A (Ablative/Immunomodulatory) |
| 6-bromo-tetrahydrocarbazole derivative | HPV | 0.15 µM | N/A (Ablative/Immunomodulatory) |
| Cidofovir | HPV-induced epithelial cell proliferation | Activity demonstrated in vitro and in vivo | Investigational |
| Imiquimod | Immune response modifier | N/A (not a direct antiviral) | Yes |
Note: Currently, there are no approved direct-acting antiviral drugs for the treatment of HPV infections. Standard treatments are typically ablative (e.g., cryotherapy, surgical excision) or immunomodulatory.
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | MIC Value | Standard of Care |
| 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone | Staphylococcus aureus, Escherichia coli | Pronounced activity (qualitative) | Yes |
| Penicillin | Gram-positive bacteria | Strain-dependent | Yes |
| Cephalexin | Gram-positive and some Gram-negative bacteria | Strain-dependent | Yes |
| Clindamycin | Gram-positive bacteria | Strain-dependent | Yes |
Note: A study reported that 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone showed pronounced antibacterial activity, but specific Minimum Inhibitory Concentration (MIC) values were not provided. Another study on brominated carbazoles highlighted their potential as antibiotic adjuvants, particularly in potentiating the activity of β-lactams against MRSA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
DTNB solution
-
AChE enzyme solution
-
Test compound (this compound) and standard drug (e.g., Donepezil) solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound/standard drug solution.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
After a pre-incubation period, add the ATCI substrate solution to start the enzymatic reaction.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of enzyme inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
In Vitro Antiviral Assay for HPV (W12 Cell-Based Assay)
This assay evaluates the ability of a compound to inhibit the replication of the HPV genome in a cell line that harbors the virus.
Principle: The W12 cell line is derived from a low-grade cervical intraepithelial neoplasia and maintains episomal HPV-16 genomes. The assay measures the reduction in viral DNA levels in the presence of the test compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture W12 cells in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (e.g., (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine) or a control vehicle.
-
-
Incubation:
-
Incubate the treated cells for a specific period (e.g., 72 hours) to allow for viral replication.
-
-
DNA Extraction and Analysis:
-
Harvest the cells and extract total DNA.
-
Quantify the levels of HPV-16 DNA using a quantitative polymerase chain reaction (qPCR) assay.
-
-
Data Analysis:
-
Normalize the HPV DNA levels to a cellular housekeeping gene to account for differences in cell number.
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., a derivative of this compound) and standard antibiotics (e.g., Penicillin) in cation-adjusted Mueller-Hinton broth.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition.
Experimental Workflow: Broth Microdilution for MIC Determination
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Essential safety protocols and logistical plans are critical for the secure and effective handling of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been identified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be chemical splash goggles. For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. For compounds with unknown toxicity, double gloving or using a flexible laminate glove under a heavy-duty outer glove is advised.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[3] When handling larger quantities, a chemical-resistant apron should also be worn. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][5] Contaminated clothing should be removed and washed before reuse.[2]
Storage:
-
Container: Keep the container tightly closed in a dry and cool place.[5]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Classification: As a brominated compound, this chemical is classified as a halogenated organic waste.[4]
-
Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[4]
-
Containerization:
-
Solid Waste: Unused or waste solid this compound should be collected in a clearly labeled "Halogenated Organic Waste" container.[4]
-
Contaminated Materials: Items such as gloves, weighing paper, and other disposable labware contaminated with this chemical should also be placed in the designated halogenated organic waste container.[4]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[4]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | C12H10BrNO | CID 708529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
